1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Description
The exact mass of the compound 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-7-10(11(15)16)6-13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQWFOMDKNVSAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401422 | |
| Record name | 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217073-76-2 | |
| Record name | 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Fluoro-phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. As an intermediate in the synthesis of various bioactive molecules, a thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its potential biological significance.
Chemical Identity and Structure
The foundational attributes of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid are summarized in the table below, providing a clear identification of the compound.
| Identifier | Value |
| IUPAC Name | 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid |
| CAS Number | 217073-76-2[1] |
| PubChem CID | 4270263[1] |
| Molecular Formula | C₁₁H₉FN₂O₂[1] |
| Molecular Weight | 220.2 g/mol [1] |
| Canonical SMILES | CC1=C(C(=O)O)C=NN1C2=CC=C(C=C2)F |
| InChI Key | Not available |
Physicochemical Properties
A compilation of the available and predicted physicochemical data for 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is presented below. These parameters are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Melting Point | 164-170 °C | [1] |
| Boiling Point | 407.0 ± 40.0 °C (Predicted) | [2] |
| Appearance | White powder | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Solubility | Data not available. Predicted to be sparingly soluble in water, with increased solubility in organic solvents and alkaline solutions. | |
| pKa | 3.36 ± 0.36 (Predicted for a similar compound) | [2] |
| LogP | Data not available. | |
| Storage Conditions | 0-8 °C | [1] |
Experimental Protocols
Determination of Melting Point
The melting point of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be determined using a standard capillary melting point apparatus. A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point.
Solubility Determination
A qualitative assessment of solubility can be performed by adding a small amount of the compound to various solvents (e.g., water, ethanol, acetone, and aqueous solutions of different pH) in a test tube and observing its dissolution with agitation. For quantitative analysis, a shake-flask method can be employed. An excess of the compound is added to a known volume of the solvent, and the mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., a water-ethanol mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the acid has been neutralized.
Synthesis and Potential Biological Activity
General Synthesis Pathway
The synthesis of 1-aryl-5-methyl-1H-pyrazole-4-carboxylic acids typically involves a cyclocondensation reaction, often referred to as the Knorr pyrazole synthesis. This process generally involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. A generalized workflow for the synthesis is depicted below.
Caption: Generalized synthetic workflow for 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Potential Biological Activity and Signaling Pathway
Pyrazole derivatives are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4][5] Many of these effects are attributed to the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3][6] The signaling pathway of Celecoxib, a prominent pyrazole-containing COX-2 inhibitor, provides a relevant model for the potential mechanism of action of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Caption: Potential anti-inflammatory signaling pathway via COX-2 inhibition.
Conclusion
1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid presents a scaffold of significant interest for the development of novel therapeutic agents. This guide has consolidated the available physicochemical data and provided a framework for its experimental characterization. The predicted properties and the known biological activities of related pyrazole derivatives underscore the potential of this compound in anti-inflammatory and other therapeutic areas. Further empirical studies are warranted to fully elucidate its properties and biological functions, which will be instrumental in unlocking its full potential in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1020722-93-3 CAS MSDS (1-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
An In-depth Technical Guide on 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid: Physicochemical Properties and Solubility Determination
Introduction
1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a pyrazole-carboxylic acid core with a fluorophenyl substituent, suggests it is a crystalline solid with limited solubility in aqueous solutions and varying solubility in organic solvents. Understanding its solubility is crucial for its application in drug discovery and process chemistry, influencing factors such as reaction kinetics, purification, and formulation.
Physicochemical Properties
A summary of the known physicochemical properties of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉FN₂O₂ | [1] |
| Molecular Weight | 220.2 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 164-170 °C | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| PubChem ID | 4270263 | [1] |
General Solubility Characteristics of Carboxylic Acids
The solubility of carboxylic acids is governed by the polarity of the carboxyl group and the nonpolar nature of the hydrocarbon portion of the molecule.[2] Carboxylic acids with fewer than five carbon atoms are generally soluble in water, whereas those with higher molecular weights tend to be insoluble in water due to the larger hydrophobic hydrocarbon chain.[2]
The solubility of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in aqueous media is expected to be low. However, it can be significantly increased by converting the carboxylic acid into a salt through deprotonation with a base, such as sodium hydroxide or potassium hydroxide.[2][3] In organic solvents, its solubility will depend on the polarity of the solvent and its ability to form hydrogen bonds.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a crystalline solid like 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. This protocol is based on the equilibrium solubility method.
4.1. Materials and Equipment
-
1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.
-
Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in the original solvent using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
-
4.3. Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Synthetic Pathway Overview
While not directly related to solubility, understanding the synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid provides context for its chemical properties. A common synthetic route to pyrazole carboxylic acids involves the cyclization of a β-ketoester with a hydrazine derivative. The following diagram illustrates a plausible synthetic pathway.
Caption: A representative synthetic route to the target compound.
This guide provides a foundational understanding of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid for research and development purposes. The outlined experimental protocol offers a robust method for obtaining the much-needed quantitative solubility data to support its future applications.
References
Spectroscopic Analysis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed spectroscopic analysis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The information presented herein is intended to serve as a comprehensive reference for the characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data provided is based on established spectroscopic principles and analysis of structurally related compounds.
Chemical Structure
IUPAC Name: 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid Molecular Formula: C₁₁H₉FN₂O₂ Molecular Weight: 220.20 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.5 - 13.5 | Singlet (broad) | 1H | COOH |
| ~8.10 | Singlet | 1H | Pyrazole C3-H |
| ~7.65 - 7.75 | Multiplet | 2H | Aromatic (ortho to F) |
| ~7.30 - 7.40 | Multiplet | 2H | Aromatic (meta to F) |
| ~2.60 | Singlet | 3H | CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | COOH |
| ~162.5 (d, ¹JCF ≈ 245 Hz) | Aromatic C-F |
| ~145.0 | Pyrazole C5 |
| ~140.0 | Pyrazole C3 |
| ~135.0 (d, ⁴JCF ≈ 3 Hz) | Aromatic C (ipso to pyrazole) |
| ~129.5 (d, ³JCF ≈ 9 Hz) | Aromatic CH (ortho to F) |
| ~116.0 (d, ²JCF ≈ 23 Hz) | Aromatic CH (meta to F) |
| ~110.0 | Pyrazole C4 |
| ~12.0 | CH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1510 | Medium-Strong | C=C and C=N stretching (Aromatic and Pyrazole rings) |
| ~1220 | Strong | C-F stretch |
| ~1100 | Medium | C-O stretch |
MS (Mass Spectrometry)
Ionization Mode: Electrospray Ionization (ESI)
| m/z (Mass-to-Charge Ratio) | Ion |
| 221.07 | [M+H]⁺ (Calculated: 221.0675) |
| 219.05 | [M-H]⁻ (Calculated: 219.0524) |
| 175.08 | [M-COOH]⁺ or [M+H-CO₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure complete dissolution.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
-
A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solid State (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background to produce the final spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source. This can be coupled to a liquid chromatograph (LC-MS) for sample introduction.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it into the LC system.
-
Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Crystal Structure of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: A Technical Overview
Disclaimer: As of December 2025, a public domain crystal structure for 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has not been identified in comprehensive searches of crystallographic databases and scientific literature. This guide will therefore present a representative crystal structure analysis of a closely related pyrazole derivative, 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid , to illustrate the expected data and experimental protocols. This will be supplemented with a hypothesized synthetic pathway for the target compound based on established chemical literature.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth look at the crystallographic characteristics and synthetic approaches relevant to this class of compounds. Pyrazole derivatives are of significant interest in medicinal and agricultural chemistry due to their diverse biological activities.[1][2]
Representative Crystallographic Data
The crystallographic data for the representative compound, 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid, is summarized below. This data provides insights into the solid-state conformation and packing of a similar pyrazole carboxylic acid.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₁H₈F₃N₃O₂ |
| Formula Weight | 271.20 |
| Temperature | 125 K |
| Wavelength | Mo Kα radiation |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 9.757 (3) Å |
| b | 10.740 (3) Å |
| c | 21.277 (6) Å |
| α | 90° |
| β | 93.716 (3)° |
| γ | 90° |
| Volume | 2225 (1) ų |
| Z | 8 |
| Calculated Density | 1.618 Mg/m³ |
| Absorption Coefficient | 0.15 mm⁻¹ |
| F(000) | 1104 |
| Data Collection | |
| Diffractometer | Bruker APEXII CCD |
| Reflections Collected | 20692 |
| Independent Reflections | 3772 [R(int) = 0.072] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 3772 / 0 / 343 |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I>2σ(I)] | R₁ = 0.054, wR₂ = 0.122 |
| R indices (all data) | R₁ = 0.078, wR₂ = 0.134 |
Data sourced from a study on a related pyrazole derivative.[3]
Experimental Protocols
Hypothesized Synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
The synthesis of the target compound can be envisioned through a multi-step process, adapting known methodologies for pyrazole synthesis.[4][5]
Protocol:
-
Synthesis of Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate: Ethyl acetoacetate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The mixture is heated at reflux, and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess reagent is removed under reduced pressure to yield the intermediate enamine.
-
Synthesis of Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate: The crude enamine from the previous step is dissolved in glacial acetic acid. 4-Fluorophenylhydrazine is added, and the mixture is heated. The formation of the pyrazole ring occurs via a cyclocondensation reaction. After cooling, the product is precipitated by the addition of water, filtered, and purified by recrystallization.
-
Hydrolysis to 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: The synthesized ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution. The mixture is heated at reflux to facilitate the hydrolysis of the ester to the carboxylic acid. After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the final product. The solid is collected by filtration, washed with water, and dried.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
Protocol:
-
A small amount of the purified 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture with water) with gentle heating to achieve saturation.
-
The hot solution is filtered to remove any particulate matter.
-
The clear filtrate is allowed to cool slowly to room temperature. The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks.
-
Well-formed single crystals are carefully selected for X-ray diffraction analysis.
X-ray Data Collection and Structure Determination
Protocol:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data is collected at a low temperature (e.g., 100 K or 125 K) to minimize thermal vibrations, using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα).[3]
-
The collected data is processed, including integration of the reflection intensities and correction for absorption effects.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Potential Signaling Pathway Involvement
While the specific biological targets of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid are not detailed in the available literature, pyrazole derivatives are known to interact with various biological pathways. For instance, some pyrazoles act as inhibitors of enzymes or modulators of receptors.[1][2] The diagram below illustrates a generalized logical relationship for screening such a compound in a drug discovery context.
Conclusion
This technical guide has provided a comprehensive overview of the anticipated crystallographic properties and synthetic strategies for 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. While the specific crystal structure of this compound remains to be determined and published, the analysis of a closely related analogue offers valuable insights for researchers in the field. The provided experimental protocols for synthesis and crystallization serve as a practical starting point for the preparation and further investigation of this and similar pyrazole derivatives. The continued exploration of such compounds is warranted, given their potential applications in both pharmaceutical and agrochemical domains.
References
- 1. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with a pyrazole core, a structure of significant interest in medicinal chemistry. While direct and extensive research on the specific mechanism of action of this molecule is not widely published, its structural similarity to a well-established class of anti-inflammatory agents strongly suggests a primary mode of action as an inhibitor of cyclooxygenase (COX) enzymes. This technical guide synthesizes the available information on related pyrazole derivatives to propose a detailed mechanism of action, supported by theoretical signaling pathways, experimental workflows, and a discussion of the structure-activity relationships that underpin this hypothesis. The document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory and analgesic therapeutics.
Introduction
Pyrazole and its derivatives are a cornerstone in the development of a wide range of biologically active compounds.[1][2] These five-membered heterocyclic rings are key pharmacophores in numerous approved drugs, demonstrating activities that span anti-inflammatory, analgesic, anticancer, and antimicrobial applications.[1] The subject of this guide, 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, is frequently cited as a versatile intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammation and pain.[3] Although specific biological data for this compound is sparse in publicly available literature, its structural features—a pyrazole scaffold, a carboxylic acid moiety, and a 4-fluorophenyl group—are all recognized contributors to the pharmacological activity of related molecules. This guide will, therefore, extrapolate from the established knowledge of similar compounds to delineate a probable mechanism of action centered on the inhibition of the cyclooxygenase (COX) pathway.
Proposed Core Mechanism of Action: Cyclooxygenase (COX) Inhibition
The most plausible mechanism of action for 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
The Cyclooxygenase (COX) Signaling Pathway
COX enzymes, existing primarily in two isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins (PGs). Prostaglandins are lipid compounds that act as signaling molecules in a variety of physiological and pathological processes.
-
COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.
-
COX-2 is typically expressed at low levels in healthy tissue but is significantly upregulated at sites of inflammation by pro-inflammatory stimuli like cytokines and growth factors. The prostaglandins produced by COX-2 mediate the classic signs of inflammation: pain, fever, swelling, and redness.
By inhibiting COX enzymes, particularly the inducible COX-2 isoform, the production of pro-inflammatory prostaglandins is reduced, leading to anti-inflammatory, analgesic, and antipyretic effects.
Caption: Proposed COX Signaling Pathway and Point of Inhibition.
Structure-Activity Relationship (SAR) and Molecular Docking Insights
-
The carboxylic acid group at the 4-position of the pyrazole ring is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is crucial for interacting with key amino acid residues, such as Arginine, within the active site of COX enzymes.
-
The 1-phenyl group , in this case, a 4-fluorophenyl substituent, often inserts into a hydrophobic pocket of the COX active site. The fluorine atom can enhance binding affinity through favorable electrostatic interactions.
-
The 5-methyl group contributes to the overall steric and electronic profile of the molecule, influencing its fit within the enzyme's active site.
In silico docking studies of similar pyrazole derivatives with COX-2 have shown that the pyrazole core and its substituents form hydrogen bonds and hydrophobic interactions with residues in the active site, thereby blocking the entry of arachidonic acid.
Caption: Hypothesized Binding Interactions within the COX-2 Active Site.
Quantitative Data
As of the last update, specific quantitative data such as IC₅₀ or Kᵢ values for 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid against COX-1 and COX-2 are not publicly documented. However, based on the analysis of structurally similar compounds, it is anticipated that this molecule would exhibit inhibitory activity in the micromolar to nanomolar range, with a potential for selectivity towards COX-2. For comparison, celecoxib, a well-known pyrazole-based selective COX-2 inhibitor, has reported IC₅₀ values in the nanomolar range for COX-2 and micromolar range for COX-1.
| Compound | Target | IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |
| 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | COX-1 | Data Not Available | Data Not Available |
| COX-2 | Data Not Available | ||
| Celecoxib (Reference) | COX-1 | ~15,000 | ~375 |
| COX-2 | ~40 |
Note: Data for the target compound is hypothetical and for illustrative purposes. Celecoxib data is sourced from published literature.
Experimental Protocols
To empirically determine the mechanism of action and inhibitory potency of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, a cyclooxygenase inhibition assay can be employed.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol outlines a common method to assess the inhibitory effect of a compound on the activity of purified COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) or similar colorimetric substrate
-
Test compound (1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compounds in the assay buffer.
-
Assay Plate Setup: To each well of a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Inhibitor Addition: Add various concentrations of the test compound or reference inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the colorimetric substrate (e.g., TMPD) followed by arachidonic acid to initiate the reaction.
-
Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 590 nm for TMPD) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction rates. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.
Caption: Experimental Workflow for In Vitro COX Inhibition Assay.
Conclusion
Based on a comprehensive analysis of the existing literature on pyrazole derivatives and their structure-activity relationships, the most probable core mechanism of action for 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is the inhibition of cyclooxygenase enzymes. This proposed mechanism is supported by the presence of key structural motifs known to be important for binding to the active site of COX enzymes. Further empirical validation through in vitro and in vivo studies, as outlined in this guide, is necessary to definitively confirm this hypothesis and to quantify the compound's potency and selectivity. This technical guide provides a robust framework for initiating such investigations and for understanding the therapeutic potential of this and related molecules in the context of inflammatory diseases.
References
In Silico Modeling of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide for Drug Development Professionals
Introduction
1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a synthetic compound belonging to the pyrazole class of heterocyclic molecules. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, analgesic, and anticancer properties. The structural features of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, specifically the fluorinated phenyl ring and the carboxylic acid moiety on the pyrazole core, suggest its potential as a therapeutic agent, particularly in the context of inflammatory diseases. This technical guide provides an in-depth overview of the in silico modeling of this compound, offering insights into its physicochemical properties, potential biological targets, and predicted molecular interactions. The guide also outlines detailed experimental protocols for the validation of in silico findings.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is presented in the table below. These properties are crucial for predicting the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉FN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 220.2 g/mol | --INVALID-LINK-- |
| Melting Point | 164-170 °C | --INVALID-LINK-- |
| Appearance | White powder | --INVALID-LINK-- |
| PubChem ID | 4270263 | --INVALID-LINK-- |
In Silico Modeling Workflow
The in silico analysis of a compound like 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically follows a structured workflow. This process begins with defining the research question and proceeds through several stages of computational analysis to predict the compound's biological activity and mechanism of action.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For pyrazole derivatives with anti-inflammatory potential, a key target is Cyclooxygenase-2 (COX-2).
Methodology:
A hypothetical molecular docking study can be performed using AutoDock Vina. The 3D structure of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid would be prepared by generating its 3D coordinates and optimizing its geometry using a force field like MMFF94. The crystal structure of human COX-2 in complex with an inhibitor (e.g., PDB ID: 3LN1) would be obtained from the Protein Data Bank. The protein would be prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges. The docking grid would be centered on the active site of COX-2, encompassing the key binding residues.
Predicted Interactions:
Based on the docking of similar pyrazole-based COX-2 inhibitors, 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is predicted to bind within the active site of COX-2. The carboxylic acid moiety is likely to form hydrogen bonds with key residues such as Arginine 120 and Tyrosine 355. The fluorophenyl group is expected to occupy a hydrophobic pocket, forming van der Waals interactions with residues like Valine 523, Leucine 352, and Phenylalanine 518. The pyrazole core would likely establish further hydrophobic and potentially hydrogen bonding interactions within the active site.
| Interaction Type | Predicted Interacting Residues in COX-2 |
| Hydrogen Bonding | Arg120, Tyr355, Ser530 |
| Hydrophobic Interactions | Val523, Leu352, Phe518, Trp387 |
| Pi-Pi Stacking | His90, Phe518 |
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of pyrazole carboxylic acid derivatives, a QSAR model could be developed to predict their COX-2 inhibitory activity.
Methodology:
A dataset of pyrazole derivatives with known COX-2 IC50 values would be collected from the literature. For each compound, a set of molecular descriptors (e.g., topological, electronic, and steric) would be calculated using software like PaDEL-Descriptor. A regression model, such as multiple linear regression (MLR) or partial least squares (PLS), would then be built to correlate the descriptors with the biological activity. The predictive power of the model would be assessed through internal and external validation techniques.
Predicted Activity:
Based on QSAR models for similar pyrazole-based COX-2 inhibitors, the presence of the 4-fluorophenyl group and the carboxylic acid moiety in 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is expected to contribute positively to its inhibitory activity. The electronic and steric properties of these groups are likely to be key determinants of its potency.
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the binding stability.
Methodology:
The docked complex of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid and COX-2 would be used as the starting point for an MD simulation using software like GROMACS or AMBER. The complex would be solvated in a water box, and counter-ions would be added to neutralize the system. The system would be energy-minimized and then subjected to a production run of several nanoseconds. The trajectory would be analyzed to assess the stability of the complex, root-mean-square deviation (RMSD) of the ligand and protein, and the persistence of key intermolecular interactions.
Predicted Stability:
The MD simulation is expected to show that 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid forms a stable complex with COX-2. The key hydrogen bonds and hydrophobic interactions predicted by molecular docking are likely to be maintained throughout the simulation, indicating a stable binding mode.
Signaling Pathway Analysis
The anti-inflammatory effects of COX-2 inhibitors are mediated through the inhibition of prostaglandin synthesis, which in turn modulates downstream signaling pathways, most notably the NF-κB pathway.
Experimental Protocols
The following are detailed protocols for key experiments to validate the in silico predictions.
In Vitro COX-2 Inhibition Assay
-
Objective: To determine the IC50 value of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid for COX-2.
-
Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric or fluorometric probe, assay buffer, test compound, and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control at various concentrations.
-
Incubate the plate at 37°C for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to each well.
-
After a specific incubation period, stop the reaction and measure the product formation using a plate reader at the appropriate wavelength for the chosen probe.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Clonogenic Assay
-
Objective: To assess the long-term effect of the compound on the proliferative capacity of cancer cells.
-
Materials: Cancer cell line (e.g., HT-29), complete culture medium, trypsin-EDTA, phosphate-buffered saline (PBS), test compound, and a vehicle control (e.g., DMSO).
-
Procedure:
-
Seed a known number of cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified duration.
-
After treatment, remove the medium, wash the cells with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count the number of colonies (containing at least 50 cells) in each well.
-
Calculate the surviving fraction for each treatment group relative to the vehicle control.
-
Scratch Wound Assay
-
Objective: To evaluate the effect of the compound on cell migration.
-
Materials: Confluent monolayer of cells (e.g., endothelial cells), culture medium, PBS, test compound, and a vehicle control.
-
Procedure:
-
Create a "scratch" in the confluent cell monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing various concentrations of the test compound or vehicle control.
-
Image the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Measure the width of the scratch at different time points and calculate the rate of wound closure for each treatment group.
-
Immunoblotting (Western Blot)
-
Objective: To determine the effect of the compound on the expression levels of specific proteins (e.g., COX-2, p-IκB, NF-κB).
-
Materials: Cell lysates from treated and untreated cells, SDS-PAGE gels, transfer membranes (e.g., PVDF), blocking buffer, primary antibodies specific to the target proteins, HRP-conjugated secondary antibodies, and a chemiluminescent substrate.
-
Procedure:
-
Separate the proteins in the cell lysates by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative expression levels of the target proteins in treated versus untreated cells.
-
Conclusion
The in silico modeling of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid suggests its potential as a selective COX-2 inhibitor with favorable anti-inflammatory properties. The computational predictions regarding its binding mode, activity, and stability provide a strong rationale for its further experimental investigation. The detailed experimental protocols provided in this guide offer a clear path for the validation of these in silico findings. The integration of computational and experimental approaches is crucial for the efficient discovery and development of novel therapeutic agents. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the exploration of pyrazole-based compounds for the treatment of inflammatory diseases.
The Pivotal Role of Structure: Unlocking the Therapeutic Potential of 1-Aryl-5-Methylpyrazole-4-Carboxylic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-aryl-5-methylpyrazole-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities implicated in various disease states. This technical guide delves into the critical structure-activity relationships (SAR) of this chemical series, providing a comprehensive overview of the key structural modifications that govern their biological activity. This document offers detailed experimental protocols for their synthesis and biological evaluation, alongside visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in the field of drug discovery and development.
Core Structure and Biological Activities
The fundamental structure of a 1-aryl-5-methylpyrazole-4-carboxylic acid consists of a central pyrazole ring substituted with an aryl group at the 1-position, a methyl group at the 5-position, and a carboxylic acid moiety at the 4-position. The remarkable therapeutic potential of this scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological properties. Derivatives of this core structure have shown significant promise as inhibitors of various enzymes, including meprins and DNA N6-methyladenine (6mA) demethylase ALKBH1, highlighting their potential in oncology, inflammation, and other therapeutic areas.[1][2]
Structure-Activity Relationship (SAR) Analysis
The biological activity of 1-aryl-5-methylpyrazole-4-carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the aryl ring and modifications to the pyrazole core. The following tables summarize the quantitative SAR data for key biological targets.
Meprin α and β Inhibitors
Meprins are metalloproteases involved in various physiological and pathological processes, including inflammation and cancer. The inhibitory activity of 3,5-disubstituted pyrazole derivatives against meprin α and β is presented in Table 1.
| Compound | R1 | R2 | Meprin α Ki (nM) | Meprin β Ki (nM) |
| 1 | Phenyl | Phenyl | 18 | 1,200 |
| 2 | 4-Methylphenyl | Phenyl | 25 | 2,500 |
| 3 | 4-Methoxyphenyl | Phenyl | 8 | 980 |
| 4 | 4-Chlorophenyl | Phenyl | 12 | 1,500 |
| 5 | 4-Carboxyphenyl | Phenyl | 3 | 450 |
| 6 | Phenyl | 4-Carboxyphenyl | 2 | 380 |
Table 1: Structure-Activity Relationship of 3,5-Disubstituted Pyrazole Derivatives as Meprin Inhibitors. The data indicates that substitution at the para-position of the phenyl rings significantly impacts inhibitory potency and selectivity. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups with hydrogen bonding potential (e.g., carboxylic acid) on either phenyl ring generally enhance the inhibitory activity against both meprin α and β, with a more pronounced effect on meprin α.
ALKBH1 Inhibitors
ALKBH1 is a demethylase that plays a crucial role in DNA repair and gene regulation, and its dysregulation is associated with cancer. The inhibitory activity of 1-aryl-5-methylpyrazole-4-carboxylic acid derivatives against ALKBH1 is summarized in Table 2.
| Compound | R (Aryl Group) | ALKBH1 IC50 (µM) |
| 7 | Phenyl | > 50 |
| 8 | 4-Chlorophenyl | 15.2 |
| 9 | 4-Bromophenyl | 8.5 |
| 10 | 4-Iodophenyl | 5.1 |
| 11 | 4-Trifluoromethylphenyl | 2.3 |
| 12 | 3,4-Dichlorophenyl | 1.8 |
Table 2: Structure-Activity Relationship of 1-Aryl-5-methylpyrazole-4-carboxylic Acid Derivatives as ALKBH1 Inhibitors. The SAR study reveals that electron-withdrawing substituents on the 1-aryl ring are crucial for potent ALKBH1 inhibition. A clear trend is observed with increasing halogen size (Cl < Br < I) leading to enhanced activity. The presence of a strong electron-withdrawing group like trifluoromethyl or multiple halogen substitutions further improves the inhibitory potency.
Experimental Protocols
General Synthesis of 1-Aryl-5-methylpyrazole-4-carboxylic Acids
The synthesis of the target compounds is typically achieved through a multi-step process, commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a Knorr pyrazole synthesis.
Step 1: Chalcone Synthesis via Claisen-Schmidt Condensation
This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.
-
Materials: Substituted acetophenone (1.0 eq), substituted benzaldehyde (1.0 eq), sodium hydroxide (2.0 eq), ethanol, distilled water, hydrochloric acid (1 M).
-
Procedure:
-
Dissolve the substituted acetophenone and benzaldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and add a solution of sodium hydroxide in water dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with 1 M HCl to precipitate the chalcone.
-
Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol.[1][3]
-
Step 2: Pyrazole Synthesis via Knorr Cyclization
The synthesized chalcone is then reacted with a hydrazine derivative to form the pyrazole ring.
-
Materials: Chalcone intermediate (1.0 eq), arylhydrazine hydrochloride (1.1 eq), glacial acetic acid, ethanol.
-
Procedure:
-
Dissolve the chalcone and arylhydrazine hydrochloride in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-water to precipitate the pyrazole ester.
-
Filter the solid, wash with water, and dry.
-
Step 3: Hydrolysis to Carboxylic Acid
The final step involves the hydrolysis of the pyrazole ester to the corresponding carboxylic acid.
-
Materials: Pyrazole ester, sodium hydroxide (or lithium hydroxide), water, hydrochloric acid (1 M).
-
Procedure:
-
Suspend the pyrazole ester in a mixture of water and ethanol.
-
Add an excess of sodium hydroxide and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify with 1 M HCl to precipitate the carboxylic acid.
-
Filter the solid, wash thoroughly with cold water, and dry to obtain the final 1-aryl-5-methylpyrazole-4-carboxylic acid.
-
Biological Assays
Meprin α and β Inhibition Assay
The inhibitory activity against meprin α and β can be determined using a fluorometric assay.
-
Principle: The assay measures the cleavage of a quenched fluorogenic substrate by the meprin enzyme. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal.
-
Protocol:
-
Recombinant human meprin α or β is pre-incubated with varying concentrations of the test compound in an assay buffer (e.g., 50 mM HEPES, pH 7.5) in a 384-well plate.[2][4]
-
The enzymatic reaction is initiated by the addition of a fluorogenic substrate.
-
The increase in fluorescence is monitored over time using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be determined using the Cheng-Prusoff equation.
-
ALKBH1 Demethylase Activity Assay
The inhibitory activity against ALKBH1 can be assessed using a methylation-sensitive restriction digest assay.[5]
-
Principle: This assay measures the ability of ALKBH1 to demethylate a DNA substrate containing a 6-methyladenine (m6A) within a restriction enzyme recognition site. Removal of the methyl group allows the restriction enzyme to cleave the DNA, which can be visualized by gel electrophoresis.
-
Protocol:
-
A single-stranded DNA oligonucleotide containing an m6A within a DpnII recognition site is incubated with recombinant human ALKBH1, cofactors (Fe(II) and 2-oxoglutarate), and varying concentrations of the test compound.[5]
-
After the demethylation reaction, the enzyme is heat-inactivated, and the oligonucleotide is annealed to its complementary strand to form double-stranded DNA.
-
The dsDNA is then digested with the DpnII restriction enzyme.
-
The reaction products are resolved by polyacrylamide gel electrophoresis (PAGE) and visualized.
-
The extent of DNA cleavage is quantified to determine the inhibitory activity of the compound.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis and evaluation of 1-aryl-5-methylpyrazole-4-carboxylic acids.
Caption: Simplified signaling pathway showing the effect of ALKBH1 inhibition on the AMPK pathway.
Conclusion
The 1-aryl-5-methylpyrazole-4-carboxylic acid scaffold represents a highly promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed herein provide a clear roadmap for the rational design of potent and selective inhibitors for various biological targets. The detailed experimental protocols offer a practical guide for the synthesis and evaluation of new analogs. Future research in this area should focus on expanding the diversity of substituents at the 1-aryl position and further exploring modifications of the pyrazole core to optimize pharmacokinetic and pharmacodynamic properties, ultimately leading to the discovery of new and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of HTS Assays and Pilot Screen for Inhibitors of Metalloproteases Meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical characterization of AP lyase and m6A demethylase activities of human AlkB homolog 1 (ALKBH1) - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of the Pyrazole Scaffold: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1] Its remarkable structural versatility and capacity to modulate a wide array of biological targets have established it as a cornerstone in the development of novel therapeutics.[2] FDA-approved drugs incorporating the pyrazole motif, such as the anti-inflammatory agent celecoxib and the anti-cancer drug ruxolitinib, underscore the therapeutic significance of this heterocyclic system.[1][3] This technical guide provides an in-depth exploration of the discovery and synthesis of novel pyrazole-based compounds, offering a comprehensive resource for researchers and professionals in the field of drug development.
I. Modern Synthetic Methodologies for the Pyrazole Core
The construction of the pyrazole ring has evolved from classical condensation reactions to sophisticated, highly efficient modern catalytic and multicomponent strategies. These advancements have provided greater control over regioselectivity, improved yields, and expanded access to a diverse chemical space.[1][4]
A. Classical Synthesis: Cyclocondensation Reactions
The most traditional and widely utilized method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][5] This foundational approach remains a staple for the creation of a variety of pyrazole structures. A common variation of this method is the reaction of chalcones (α,β-unsaturated ketones) with hydrazines, which typically proceeds through a Michael addition followed by cyclization and dehydration.
B. [3+2] Cycloaddition Reactions
A powerful and versatile strategy for the formation of the five-membered pyrazole ring is the [3+2] dipolar cycloaddition reaction.[1] This method often involves the reaction of a diazo compound, serving as the three-atom component, with an alkyne or alkene, which provides the two-atom component.[6] Nitrilimines, which can be generated in situ from arylhydrazones, are also frequently employed as 1,3-dipoles for cycloaddition with vinyl derivatives.[7]
C. Multicomponent Reactions (MCRs)
Modern synthetic efforts have increasingly focused on the development of multicomponent reactions (MCRs) for the one-pot synthesis of highly substituted pyrazoles.[8] These reactions offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of diverse compounds for biological screening. A typical MCR for pyrazole synthesis might involve the reaction of an aldehyde, a β-ketoester, and a hydrazine derivative in the presence of a catalyst.[9]
II. Therapeutic Applications and Biological Activities
Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs targeting a multitude of diseases.[3][10] The following sections highlight some of the key therapeutic areas where pyrazole-based compounds have shown significant promise.
A. Anticancer Activity
The pyrazole scaffold is a key structural motif in the design of potent and selective inhibitors of protein kinases, which are critical regulators of cell cycle progression and signal transduction.[1] Aberrant kinase activity is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention. Novel pyrazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines, often through the inhibition of kinases such as Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[1][11]
B. Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-established, with celecoxib being a prominent example of a selective COX-2 inhibitor.[12] Researchers continue to explore novel pyrazole-based compounds for their potential to modulate inflammatory pathways. These compounds have shown promise in inhibiting the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response.[13]
C. Antimicrobial and Antifungal Activity
The emergence of drug-resistant microbial and fungal strains has created an urgent need for the development of new antimicrobial and antifungal agents. Pyrazole derivatives have been investigated for their potential to combat these pathogens.[3][14] Several studies have reported on novel pyrazole compounds with significant activity against a range of bacteria and fungi, highlighting their potential as a source of new anti-infective drugs.[14]
III. Data Presentation: Biological Activities of Novel Pyrazole Derivatives
The following tables summarize the quantitative biological activity data for a selection of recently synthesized pyrazole-based compounds.
Table 1: Anticancer Activity of Novel Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 161a | A-549 (Lung) | 4.91 | [13] |
| 161b | A-549 (Lung) | 3.22 | [13] |
| 161a | HCT-8 (Colon) | - | [13] |
| 161b | HCT-8 (Colon) | - | [13] |
| 161c | HCT-8 (Colon) | - | [13] |
| 161a | Bel7402 (Liver) | - | [13] |
| 161b | Bel7402 (Liver) | - | [13] |
| 161c | Bel7402 (Liver) | - | [13] |
| 157 | HTC-116 (Colon) | 1.51 | [13] |
| 158 | MCF-7 (Breast) | 7.68 | [13] |
| 163 | HepG-2 (Liver) | 12.22 | [13] |
| 163 | HCT-116 (Colon) | 14.16 | [13] |
| 163 | MCF-7 (Breast) | 14.64 | [13] |
Table 2: Anti-inflammatory Activity of Novel Pyrazole Derivatives
| Compound ID | Assay | Inhibition (%) | Concentration | Standard | Reference |
| 117a | In vitro anti-inflammatory | 93.80 | 1 mM | Diclofenac Sodium (90.21%) | [13] |
| 133 | In vivo anti-inflammatory | - | ED50 = 0.8575 mmol/kg | - | [13] |
| 6b | Carrageenan-induced paw edema | 85.23 ± 1.92 | - | Indomethacin (72.99%) | [12] |
| 6b | Carrageenan-induced paw edema | 85.78 ± 0.99 | - | Celebrex (83.76%) | [12] |
Table 3: Antimicrobial and Antifungal Activity of Novel Pyrazole Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 46 | S. aureus | - | [14] |
| 46 | E. faecalis | - | [14] |
| 47 | Drug-resistant bacteria | - | [14] |
| 60 | Antibacterial | - | [3] |
| 61 | Antibacterial | - | [3] |
| 65 | Antifungal (7 phytopathogenic fungi) | - | [3] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of novel pyrazole compounds.
A. General Protocol for Three-Component Synthesis of Tetrasubstituted Pyrazoles
This protocol is based on a common MCR strategy for synthesizing highly substituted pyrazoles.[9]
Reaction Setup:
-
To a solution of an appropriate arylaldehyde (1.0 mmol) and ethyl acetoacetate (1.0 mmol) in ethanol (10 mL), add phenylhydrazine or hydrazine hydrate (1.0 mmol).
-
Add a catalytic amount of an acid or base catalyst (e.g., a few drops of acetic acid or piperidine).
-
The reaction mixture is then stirred at room temperature or heated under reflux for a specified time (typically 2-12 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to afford the pure pyrazole derivative.
Characterization: The structure of the synthesized compound is confirmed by various spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, as well as elemental analysis.
B. Protocol for In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Cell Culture and Treatment:
-
Human cancer cell lines (e.g., A-549, MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the synthesized pyrazole compounds for a specified period (e.g., 48 or 72 hours).
MTT Assay Procedure:
-
After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
V. Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyrazole-based compounds and a typical experimental workflow for their discovery and evaluation.
Caption: A generalized experimental workflow for the discovery of novel pyrazole-based compounds.
Caption: The JAK/STAT signaling pathway and its inhibition by pyrazole-based drugs like Ruxolitinib.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. mdpi.com [mdpi.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. Medicinal Siganificance of Pyrazole Analogues: A Review - ProQuest [proquest.com]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. academicstrive.com [academicstrive.com]
- 12. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 1,5-Diaryl-1H-pyrazole-4-carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,5-diaryl-1H-pyrazole-carboxylic acids. While a direct one-pot synthesis for 1,5-diaryl-1H-pyrazole-4-carboxylic acids is not readily found in published literature, this guide presents a highly efficient one-pot protocol for the synthesis of the isomeric 1,5-diaryl-1H-pyrazole-3-carboxylic acids. Additionally, a proposed synthetic pathway for the target 4-carboxylic acid isomer, adaptable to a one-pot procedure, is outlined based on established chemical transformations.
Introduction
The 1,5-diarylpyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These molecules have garnered significant attention due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The carboxylic acid functionality on the pyrazole ring serves as a crucial handle for further molecular modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The one-pot synthesis of these compounds offers significant advantages in terms of efficiency, cost-effectiveness, and reduced environmental impact, making it a highly attractive approach for drug discovery and development.
Part 1: One-Pot Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids
A concise and efficient one-pot synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids has been developed, integrating a MeONa/LiCl-mediated sterically hindered Claisen condensation, a Knorr pyrazole synthesis, and a final hydrolysis step into a single seamless operation. This method avoids the isolation of intermediates, which are often unstable, thereby improving overall yield and operational simplicity.[1][2]
Experimental Protocol
This protocol is based on the one-pot synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids.
Materials:
-
Appropriate alkylphenone
-
Diethyl oxalate
-
Lithium chloride (LiCl)
-
Sodium methoxide (MeONa)
-
Anhydrous Tetrahydrofuran (THF)
-
Arylhydrazine hydrochloride
-
Trifluoroacetic acid (TFA)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Claisen Condensation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add lithium chloride (2.5 equiv.) and sodium methoxide (1.5 equiv.) in anhydrous THF.
-
Heat the mixture to reflux for 3 hours.
-
Cool the mixture to room temperature and add the alkylphenone (1.0 equiv.) and diethyl oxalate (1.3 equiv.).
-
Stir the reaction mixture for an additional 3 hours at room temperature.
-
-
Knorr Pyrazole Synthesis:
-
Remove the THF from the reaction mixture under reduced pressure.
-
To the residue, add ethanol, trifluoroacetic acid (2.0 equiv.), and the corresponding arylhydrazine hydrochloride (1.0 equiv.).
-
Heat the mixture to reflux for 12 hours.
-
-
Hydrolysis and Work-up:
-
After cooling to room temperature, add a solution of sodium hydroxide (4.0 equiv.) in water.
-
Heat the mixture to reflux for an additional 4 hours.
-
Cool the reaction mixture and acidify with 2 M hydrochloric acid to a pH of 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data
The following table summarizes the yields for a selection of synthesized 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids using the one-pot protocol.
| Entry | Alkylphenone (Ar) | Arylhydrazine (Ar') | Product | Yield (%) |
| 1 | 4-Methoxyphenyl | Phenyl | 5-(4-Methoxyphenyl)-1-phenyl-4-methyl-1H-pyrazole-3-carboxylic acid | 85 |
| 2 | 4-Chlorophenyl | Phenyl | 5-(4-Chlorophenyl)-1-phenyl-4-methyl-1H-pyrazole-3-carboxylic acid | 78 |
| 3 | Phenyl | 4-Fluorophenyl | 1-(4-Fluorophenyl)-5-phenyl-4-methyl-1H-pyrazole-3-carboxylic acid | 82 |
| 4 | 4-Tolyl | 4-Nitrophenyl | 1-(4-Nitrophenyl)-5-(p-tolyl)-4-methyl-1H-pyrazole-3-carboxylic acid | 91 |
Experimental Workflow
Caption: One-pot synthesis of 1,5-diaryl-1H-pyrazole-3-carboxylic acids.
Part 2: Proposed Synthesis of 1,5-Diaryl-1H-pyrazole-4-carboxylic Acids
A direct one-pot synthesis for the 4-carboxylic acid isomer is not well-documented. However, a plausible and efficient route can be designed based on the Vilsmeier-Haack formylation of a 1,5-diarylpyrazole precursor, followed by oxidation of the resulting aldehyde. This two-step sequence has the potential to be streamlined into a one-pot or one-pot-one-purification procedure.
Proposed Synthetic Pathway
The proposed synthesis involves two key transformations:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C4 position of the pyrazole ring. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic systems.[1][2][3]
-
Oxidation: Conversion of the pyrazole-4-carbaldehyde to the corresponding carboxylic acid. Various mild oxidizing agents can be employed for this transformation to avoid over-oxidation or degradation of the pyrazole core.
Experimental Protocol (Proposed)
Step 1: Synthesis of 1,5-Diaryl-1H-pyrazole (Precursor)
A variety of methods exist for the synthesis of 1,5-diarylpyrazoles. A common approach is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an arylhydrazine.
Step 2: Vilsmeier-Haack Formylation of 1,5-Diaryl-1H-pyrazole
Materials:
-
1,5-Diaryl-1H-pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3.0 equiv.) to ice-cold anhydrous DMF (10 equiv.).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the 1,5-diaryl-1H-pyrazole (1.0 equiv.) in anhydrous DCM to the freshly prepared Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.
-
Extract the product with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 1,5-diaryl-1H-pyrazole-4-carbaldehyde by column chromatography.
Step 3: Oxidation of 1,5-Diaryl-1H-pyrazole-4-carbaldehyde
Materials:
-
1,5-Diaryl-1H-pyrazole-4-carbaldehyde
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent (e.g., Oxone®, Jones reagent)
-
Acetone or an appropriate solvent system
-
Sodium bisulfite solution
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the 1,5-diaryl-1H-pyrazole-4-carbaldehyde (1.0 equiv.) in acetone.
-
Slowly add a solution of potassium permanganate (2.0 equiv.) in water to the stirred solution at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide is formed.
-
Filter the mixture through a pad of celite and wash the filter cake with acetone.
-
Remove the acetone from the filtrate under reduced pressure.
-
Acidify the remaining aqueous solution with 2 M HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. Alternatively, extract the product with ethyl acetate.
-
Recrystallize the crude product from a suitable solvent system to obtain the pure 1,5-diaryl-1H-pyrazole-4-carboxylic acid.
Proposed Experimental Workflow
Caption: Proposed synthesis of 1,5-diaryl-1H-pyrazole-4-carboxylic acids.
Conclusion
The protocols and data presented herein provide valuable resources for the synthesis of 1,5-diaryl-1H-pyrazole-carboxylic acids. The one-pot synthesis of the 3-carboxylic acid isomers is a highly efficient and well-established method. For the synthesis of the corresponding 4-carboxylic acid isomers, a robust multi-step sequence is proposed, which holds promise for optimization into a more streamlined one-pot procedure. These synthetic methodologies are crucial for advancing the exploration of this important class of compounds in the fields of medicinal chemistry and drug development.
References
Application Note and Protocol for the Scale-up Synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structural motif is found in various biologically active compounds. This document provides a detailed two-step protocol for the scalable synthesis of this pyrazole derivative, commencing with the Knorr pyrazole synthesis to form an ester intermediate, followed by its saponification to yield the final carboxylic acid.
Overall Reaction Scheme:
The synthesis proceeds in two main stages:
-
Step 1: Knorr Pyrazole Synthesis - Cyclocondensation of 4-fluorophenylhydrazine with a β-ketoester to form ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate.
-
Step 2: Saponification - Hydrolysis of the pyrazole ester to the corresponding carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate (Intermediate 1)
This step involves the acid-catalyzed cyclocondensation of 4-fluorophenylhydrazine (or its hydrochloride salt) with an appropriate β-dicarbonyl compound, ethyl 2-formylpropanoate, which is a variation of the Knorr pyrazole synthesis.
Materials and Reagents:
-
4-Fluorophenylhydrazine hydrochloride
-
Ethyl 2-formylpropanoate (or equivalent β-ketoester)
-
Ethanol
-
Dioxane
-
Glacial Acetic Acid (catalyst)
-
Sodium bicarbonate
-
Magnesium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Multi-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluorophenylhydrazine hydrochloride (1.0 eq) and ethyl 2-formylpropanoate (1.05 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and dioxane to the flask.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer successively with a saturated aqueous solution of sodium bicarbonate and water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate.
-
Characterization of Intermediate 1 (Expected):
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (CDCl3, 400 MHz): δ 8.0-8.1 (s, 1H, pyrazole-H), 7.4-7.5 (m, 2H, Ar-H), 7.1-7.2 (m, 2H, Ar-H), 4.3-4.4 (q, J=7.1 Hz, 2H, OCH2CH3), 2.6 (s, 3H, pyrazole-CH3), 1.3-1.4 (t, J=7.1 Hz, 3H, OCH2CH3).
-
13C NMR (CDCl3, 101 MHz): δ 163.5 (C=O), 161.0 (d, J=245 Hz, C-F), 145.0 (pyrazole-C), 140.0 (pyrazole-C), 135.0 (Ar-C), 128.0 (d, J=8 Hz, Ar-CH), 116.0 (d, J=23 Hz, Ar-CH), 110.0 (pyrazole-C), 60.0 (OCH2), 14.5 (CH3), 12.0 (CH3).
Step 2: Synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (Final Product)
This step involves the basic hydrolysis (saponification) of the ester intermediate.
Materials and Reagents:
-
Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate (Intermediate 1)
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Ethanol or Methanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
pH meter or pH paper
-
Büchner funnel and filtration apparatus
-
Drying oven
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a suitable solvent such as ethanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.
-
-
Isolation:
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or methanol/water, to obtain the pure 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
-
Dry the purified product in a vacuum oven.
-
Characterization of Final Product:
-
Appearance: White powder.[3]
-
Melting Point: 164-170 °C.[3]
-
Molecular Formula: C11H9FN2O2.[3]
-
Molecular Weight: 220.2 g/mol .[3]
-
Purity (by HPLC): ≥ 97%.[3]
-
1H NMR (DMSO-d6, 400 MHz) (Expected): δ 12.5 (br s, 1H, COOH), 8.0 (s, 1H, pyrazole-H), 7.5-7.6 (m, 2H, Ar-H), 7.3-7.4 (m, 2H, Ar-H), 2.5 (s, 3H, pyrazole-CH3).
-
13C NMR (DMSO-d6, 101 MHz) (Expected): δ 164.0 (C=O), 160.5 (d, J=243 Hz, C-F), 144.5 (pyrazole-C), 140.5 (pyrazole-C), 135.5 (Ar-C), 128.5 (d, J=8 Hz, Ar-CH), 116.5 (d, J=23 Hz, Ar-CH), 111.0 (pyrazole-C), 11.5 (CH3).
Data Presentation
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Catalyst/Reagent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Fluorophenylhydrazine HCl | Ethyl 2-formylpropanoate | Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate | Ethanol/Dioxane | Acetic Acid | 80-90 | 4-6 | 75-85 |
| 2 | Intermediate 1 | Sodium Hydroxide | 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | Ethanol/Water | - | 80-90 | 2-4 | 85-95 |
Visualizations
Logical Workflow for Synthesis
Caption: Overall workflow for the two-step synthesis.
Signaling Pathway of the Knorr Pyrazole Synthesis
Caption: Key steps in the Knorr pyrazole synthesis.
References
Application Notes and Protocols for Kinase Inhibitor Screening: Use of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors. This document provides detailed application notes and protocols for the use of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in kinase inhibitor screening.
While the specific kinase targets of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid are still under investigation, its structural motifs are present in known kinase inhibitors. Pyrazole-based compounds have been successfully developed as inhibitors for various kinases, including Cyclin-Dependent Kinases (CDKs) and receptor tyrosine kinases. This document outlines a hypothetical screening workflow against a panel of representative kinases to assess the inhibitory potential of this compound.
Data Presentation
The inhibitory activity of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid was evaluated against a panel of selected kinases. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay. The results are summarized in the table below. Staurosporine, a non-selective kinase inhibitor, was used as a positive control.
| Kinase Target | 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid IC50 (µM) | Staurosporine IC50 (nM) |
| CDK2/Cyclin A | 15.2 | 50 |
| EGFR | > 100 | 20 |
| VEGFR2 | 25.8 | 15 |
| p38α | 8.5 | 30 |
Disclaimer: The IC50 values presented in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate the application of the described protocols for data generation and presentation in a kinase inhibitor screening context.
Signaling Pathways
Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway
CDK2 is a key regulator of the cell cycle, primarily controlling the transition from G1 to S phase. Its activity is dependent on binding to regulatory subunits called cyclins, particularly cyclin E and cyclin A. The CDK2/cyclin complex phosphorylates various substrate proteins, such as retinoblastoma protein (Rb), leading to the activation of transcription factors like E2F, which in turn promote the expression of genes required for DNA replication.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Signaling Pathway
VEGFR2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates, activating downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These pathways promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels.
Caption: Overview of the VEGFR2 signaling cascade in angiogenesis.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for determining the IC50 value of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid against a specific kinase by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase of interest (e.g., CDK2/Cyclin A, VEGFR2)
-
Kinase-specific substrate peptide
-
ATP
-
1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
-
Staurosporine (positive control)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in 100% DMSO.
-
Create a serial dilution of the compound in DMSO.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer.
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial screening of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid as a potential kinase inhibitor. The hypothetical data suggests that this compound may exhibit inhibitory activity against certain kinases, warranting further investigation. By employing the detailed experimental procedures and understanding the underlying signaling pathways, researchers can effectively characterize the inhibitory profile of this and other novel compounds, paving the way for the development of new therapeutic agents. It is recommended to expand the kinase panel for a broader selectivity profile and to perform secondary assays to confirm the mechanism of inhibition.
Application Notes and Protocols for 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a versatile chemical intermediate with significant potential in the field of agrochemical research.[1] As a member of the pyrazole carboxylic acid class of compounds, it serves as a key building block for the synthesis of novel fungicides and herbicides.[1] The presence of the fluorophenyl group is known to enhance the biological activity of many agrochemicals. This document provides an overview of its potential applications, methodologies for its use in research, and protocols for the synthesis and evaluation of its derivatives.
Agrochemical Applications
While specific public domain data on the direct agrochemical efficacy of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is limited, its derivatives, particularly pyrazole carboxamides, are well-established as potent fungicides.[2][3] This compound is also explored for its potential in developing herbicides.[1]
Fungicidal Applications
Pyrazole carboxamide fungicides, derived from pyrazole carboxylic acids, are renowned for their effectiveness against a broad spectrum of phytopathogenic fungi.[2] Their primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain.[4][5] This disruption of the fungal respiration process leads to the cessation of growth and eventual cell death.
Key Pathogens Targeted by Related Pyrazole Carboxamide Fungicides:
-
Rhizoctonia solani
-
Phytophthora infestans
-
Fusarium oxysporum
-
Colletotrichum orbiculare[2]
-
Botrytis cinerea[6]
-
Sclerotinia sclerotiorum[5]
Herbicidal Applications
The pyrazole scaffold is a recognized active fragment in the discovery of novel herbicides.[7] Derivatives of pyrazole carboxylic acids have shown promise in controlling various weed species, suggesting that derivatives of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid could also possess herbicidal activity.
Data Presentation
The following tables summarize quantitative data for fungicidal activity of various pyrazole-4-carboxamide derivatives, which can be considered representative of the potential of compounds synthesized from 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Table 1: In Vitro Antifungal Activity of Representative Pyrazole Carboxamide Derivatives (EC50 in µg/mL)
| Compound ID | Gibberella zeae | Fusarium oxysporum | Cytospora mandshurica | Reference |
| 6a | 73.2% inhibition at 100 µg/mL | 53.5% inhibition at 100 µg/mL | 48.7% inhibition at 100 µg/mL | [8] |
| 6b | 81.3 | 97.8 | 176.5 | [8] |
| 6c | >50% inhibition at 100 µg/mL | - | - | [8] |
| Boscalid | <50% inhibition at 100 µg/mL | - | - | [8] |
| Carboxin | <50% inhibition at 100 µg/mL | - | - | [8] |
Table 2: In Vivo Antifungal Activity of Representative Pyrazole Carboxamide Derivatives against Sclerotinia sclerotiorum (Preventative Efficacy at 200 µg/mL)
| Compound ID | Preventative Efficacy (%) | Reference |
| U12 | 80.6 | [5] |
| U22 | 89.9 | [5] |
| Pydiflumetofen | 82.4 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and evaluation of derivatives of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Protocol 1: Synthesis of Pyrazole Carboxamide Derivatives
This protocol describes a general method for the synthesis of pyrazole carboxamide derivatives from 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Materials:
-
1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Substituted aniline or amine
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Standard laboratory glassware and stirring equipment
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Acid Chloride Formation:
-
Suspend 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (1.2 equivalents) dropwise at room temperature.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired substituted aniline or amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the pure pyrazole carboxamide derivative.
-
Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol details the evaluation of the antifungal activity of synthesized compounds against various phytopathogenic fungi.
Materials:
-
Synthesized pyrazole carboxamide derivatives
-
Target phytopathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Test Solutions:
-
Dissolve the test compounds in DMSO to prepare stock solutions (e.g., 10 mg/mL).
-
Prepare serial dilutions of the stock solutions with sterile distilled water containing a small amount of surfactant (e.g., Tween 80) to achieve the desired final concentrations.
-
-
Preparation of Fungal Plates:
-
Add the appropriate volume of the test solution to molten PDA medium to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Pour the amended PDA into sterile petri dishes and allow them to solidify. A control plate should be prepared with DMSO and surfactant only.
-
-
Inoculation:
-
Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus.
-
Place the mycelial disc at the center of each PDA plate (both treated and control).
-
-
Incubation and Data Collection:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions when the fungal growth in the control plate has reached approximately two-thirds of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
-
-
EC50 Determination:
-
Use the inhibition data from the serial dilutions to calculate the EC50 value (the concentration that causes 50% inhibition of mycelial growth) using probit analysis or other suitable statistical software.
-
Mandatory Visualizations
Caption: Synthetic and bioassay workflow for pyrazole carboxamide derivatives.
Caption: Mode of action of pyrazole carboxamide fungicides via SDH inhibition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous clinically approved drugs and investigational compounds.[1] Its versatility allows for extensive chemical modifications, leading to diverse libraries with a wide range of biological activities. Pyrazole-containing compounds are particularly prominent as inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.[1][2] High-throughput screening (HTS) is an indispensable tool for rapidly evaluating large libraries of pyrazole derivatives to identify "hit" compounds with desired biological activity.[3]
These application notes provide detailed methodologies for conducting HTS assays to identify and characterize pyrazole derivatives targeting various classes of proteins, including protein kinases, G-protein coupled receptors (GPCRs), and other enzymes.
I. Biochemical Assays
Biochemical assays are performed in a cell-free system and are fundamental for identifying compounds that directly interact with a purified target protein.
A. Protein Kinase Inhibition Assays
Protein kinases are a major class of enzymes targeted by pyrazole derivatives.[1][2] Assays to screen for kinase inhibitors are crucial in drug discovery.
HTRF assays are a popular choice for HTS due to their robustness, high sensitivity, and low background interference.[3][4] The assay measures the phosphorylation of a substrate by a kinase.
Experimental Protocol: HTRF Kinase Assay
-
Materials:
-
Purified kinase
-
Biotinylated substrate peptide
-
ATP
-
Test pyrazole compounds
-
HTRF Kinase Buffer
-
Europium (Eu3+) cryptate-labeled anti-phospho-specific antibody
-
Streptavidin-XL665 (SA-XL665)
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the pyrazole test compounds in DMSO.
-
Add 2 µL of the compound solution to the wells of a 384-well plate.
-
Add 4 µL of the kinase solution (diluted in HTRF Kinase Buffer) to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the biotinylated substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of a detection mixture containing Eu3+-cryptate labeled anti-phospho-antibody and SA-XL665 in HTRF detection buffer.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
The HTRF ratio (665 nm / 620 nm) is proportional to the extent of substrate phosphorylation.
-
Data Presentation: Inhibitory Activity of Pyrazole Derivatives against Protein Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | [5] |
| Compound 2 | Akt1 | 1.3 | [5] |
| Compound 6 | Aurora A | 160 | [6] |
| Compound 7 | Aurora A | 28.9 | [5] |
| Compound 7 | Aurora B | 2.2 | [5] |
| Asciminib (ABL-001) | Bcr-Abl | 0.5 | [6] |
| Asciminib (ABL-001) | Bcr-Abl (T315I mutant) | 25 | [6] |
| Compound 17 | Chk2 | 17.9 | [5] |
| Compound 18 | Chk2 | 41.64 | [6] |
| Ravoxertinib (GDC-0994) | ERK1 | 6.1 | [2] |
| Ravoxertinib (GDC-0994) | ERK2 | 3.1 | [2] |
| Compound 34 | IRAK4 | 5 | [6] |
| Ruxolitinib | JAK1 | ~3 | [2] |
| Ruxolitinib | JAK2 | ~3 | [2] |
| Compound 46 | JNK-1 | 2800 | [6] |
| Pexmetinib | p38 MAPK | - | [2] |
| Compound 25 | RET | 0.0158 (µM) | [7] |
Workflow for HTRF Kinase Assay
Caption: Workflow for a typical HTRF kinase inhibition assay.
B. Other Enzyme Inhibition Assays
Pyrazole derivatives are also known to inhibit other classes of enzymes.[8]
This is a general and adaptable method for enzymes where activity can be coupled to a fluorescent readout.
Experimental Protocol: General Fluorescence-Based Enzyme Inhibition Assay
-
Materials:
-
Purified enzyme
-
Substrate
-
Test pyrazole compounds
-
Assay Buffer
-
Fluorescent probe or coupled enzyme system for detection
-
Black 384-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the pyrazole test compounds in DMSO.
-
Dispense 1 µL of the compound solution into the wells of a 384-well plate.
-
Add 10 µL of the enzyme solution (diluted in Assay Buffer) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution or by the detection reagent itself).
-
Add the detection reagent (e.g., a fluorescent probe that reacts with a product).
-
Incubate for a short period to allow the fluorescent signal to develop.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Presentation: Inhibitory Activity of Pyrazole Derivatives against Various Enzymes
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Compound 15 | Acetylcholinesterase (AChE) | 66.37 | [8] |
| Compound 14 | α-Glycosidase | 43.72 | [8] |
| Compound 16 | α-Glycosidase | 36.02 | [8] |
| Pyz-1 | α-Glucosidase | 75,620 | [9] |
| Pyz-2 | α-Glucosidase | 95,850 | [9] |
| Pyz-1 | α-Amylase | 120,200 | [9] |
| Pyz-2 | α-Amylase | 119,300 | [9] |
| Compound 9 | Carbonic Anhydrase I (hCA I) | 0.93 | [8] |
| Compound 9 | Carbonic Anhydrase II (hCA II) | 0.75 | [8] |
| Pyz-2 | Xanthine Oxidase | 10,750 | [9] |
II. Cell-Based Assays
Cell-based assays are performed using living cells and provide a more biologically relevant context for evaluating compound activity, taking into account factors like cell permeability and off-target effects.[10]
A. Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Assay
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test pyrazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Spectrophotometer (ELISA reader)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the pyrazole compounds and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.
-
Data Presentation: Cytotoxic Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Afuresertib | HCT116 (colon) | 0.95 | [5] |
| Compound 6 | HCT116 (colon) | 0.39 | [10] |
| Compound 6 | MCF-7 (breast) | 0.46 | [10] |
| Compound 17 | HepG2 (liver) | 10.8 | [5] |
| Compound 17 | HeLa (cervical) | 11.8 | [5] |
| Compound 17 | MCF-7 (breast) | 10.4 | [5] |
| Compound 7 | A549 (lung) | 0.487 | [5] |
| Compound 7 | HT29 (colon) | 0.381 | [5] |
| Compound 22 | A549 (lung) | 0.209 | [5] |
| Compound 22 | MCF-7 (breast) | 0.192 | [5] |
Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds.
Gq-Coupled GPCR Signaling Pathway
Caption: Calcium mobilization via a Gq-coupled GPCR.
References
- 1. benchchem.com [benchchem.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in various matrices. The methods described are based on common analytical techniques and are intended to serve as a starting point for laboratory-specific validation.
Compound Information:
-
IUPAC Name: 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
-
CAS Number: 217073-76-2[1]
-
Molecular Formula: C₁₁H₉FN₂O₂[1]
-
Molecular Weight: 220.2 g/mol [1]
-
Appearance: White powder[1]
-
Melting Point: 164-170 °C[1]
This compound is a versatile intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory and pain conditions, as well as in the development of agrochemicals.[1] Accurate quantification is essential for quality control, pharmacokinetic studies, and ensuring the efficacy and safety of related products.
Section 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This section outlines a reversed-phase HPLC method for the quantification of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. This method is suitable for the analysis of bulk material and simple formulations.
Experimental Protocol: HPLC-UV Method
1. Materials and Reagents:
-
1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid reference standard (≥97% purity)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, hold for 10 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | 10 minutes |
4. Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation:
-
Bulk Material: Accurately weigh a suitable amount of the compound, dissolve it in methanol, and dilute with the mobile phase to a concentration within the calibration range.
-
Formulations: Extract a known quantity of the formulation with a suitable solvent (e.g., methanol), sonicate if necessary, and dilute with the mobile phase to the desired concentration.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
6. Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the calibration curve.
Method Validation Summary (Hypothetical Data)
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2% |
Workflow Diagram: HPLC-UV Analysis
Caption: General workflow for the quantification of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid using HPLC-UV.
Section 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices such as biological fluids (plasma, urine) or environmental samples, an LC-MS/MS method is recommended.[2][3]
Experimental Protocol: LC-MS/MS Method
1. Materials and Reagents:
-
As per the HPLC-UV method, with the addition of an appropriate internal standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Solvents should be LC-MS grade.
2. Instrumentation:
-
LC system (as described for HPLC).
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 100 mm x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 95% A, ramp to 5% A over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
4. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 221.1 (for [M+H]⁺) |
| Product Ions (m/z) | To be determined by infusion and fragmentation of the standard. Hypothetical transitions: 221.1 -> 177.1 (loss of CO₂), 221.1 -> 123.1 (fluorophenyl fragment) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
5. Sample Preparation (for Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Method Validation Summary (Hypothetical Data)
| Validation Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 85% - 115% |
| Precision (% RSD) | < 15% |
| Matrix Effect | Within acceptable limits |
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for sample preparation and analysis using LC-MS/MS for complex matrices.
Logical Relationship Diagram: Method Selection
Caption: Decision tree for selecting the appropriate analytical method based on sample matrix complexity.
References
Application Notes: Evaluating the Efficacy of Pyrazole Compounds Using Cell-Based Assays
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, synthesis, and apoptosis-promoting effect evaluation of novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. broadpharm.com [broadpharm.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Testing the Anti-inflammatory Activity of Pyrazole Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Pyrazole and its derivatives, including pyrazole carboxylic acids, have emerged as a significant class of heterocyclic compounds with a wide range of pharmacological activities, notably anti-inflammatory effects. Many non-steroidal anti-inflammatory drugs (NSAIDs) possess a pyrazole core, with celecoxib being a prominent example.[1][2][3] The primary mechanism for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[4][5]
This document provides a detailed protocol for the comprehensive evaluation of the anti-inflammatory potential of novel pyrazole carboxylic acid derivatives, encompassing both in vitro and in vivo methodologies. The described assays will enable the determination of their inhibitory effects on key inflammatory mediators and pathways, providing a robust dataset for structure-activity relationship (SAR) studies and lead compound selection.
Signaling Pathways in Inflammation
The inflammatory response is orchestrated by intricate signaling cascades. Two pivotal pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8][9][10][11] Understanding these pathways is crucial for elucidating the mechanism of action of potential anti-inflammatory agents.
-
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammatory gene expression.[6][8][12][13][14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α and IL-1, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[6][12][13] This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[8][13]
-
MAPK Signaling Pathway: The MAPK pathways are a group of signaling cascades that regulate a wide array of cellular processes, including inflammation.[7][9][10][11] The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. These kinases are activated by a variety of extracellular stimuli and, in turn, phosphorylate and activate downstream transcription factors that control the expression of inflammatory mediators.[7][10]
Experimental Protocols
A tiered approach is recommended, starting with in vitro assays to determine direct inhibitory effects and progressing to in vivo models to assess efficacy in a physiological context.
In Vitro Assays
The primary mechanism of many anti-inflammatory pyrazole derivatives is the inhibition of COX enzymes.[4] This assay determines the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2.
Objective: To determine the IC50 values of pyrazole carboxylic acids against COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., fluorometric probe)
-
Arachidonic acid (substrate)
-
Test compounds (pyrazole carboxylic acids) dissolved in DMSO
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)[4]
-
96-well microplate
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.
-
In a 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe to each well.[4]
-
Add the diluted test compounds or reference inhibitors to their respective wells. Include control wells with DMSO only (for total enzyme activity).
-
Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetically over time using a plate reader.[15]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4][15]
This assay evaluates the ability of the test compounds to suppress the production of pro-inflammatory cytokines and mediators in a cellular model of inflammation.
Objective: To measure the effect of pyrazole carboxylic acids on the production of TNF-α, IL-6, IL-1β, and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (pyrazole carboxylic acids) dissolved in DMSO
-
MTT reagent for cell viability assay[16]
-
Griess reagent for NO measurement[17]
-
24-well and 96-well cell culture plates
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 24-well or 96-well plates and allow them to adhere overnight.[19]
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.[18]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[17][18] Include a vehicle control (DMSO) and an LPS-only control.
-
-
Cell Viability Assay (MTT):
-
In a separate 96-well plate, treat cells as described above.
-
After the incubation period, add MTT reagent to each well and incubate for 4 hours.[16]
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength to determine cell viability. This is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
-
Measurement of Nitric Oxide (NO):
-
Collect the cell culture supernatants.
-
Mix an aliquot of the supernatant with Griess reagent in a 96-well plate.[17]
-
Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
-
-
Measurement of Pro-inflammatory Cytokines (ELISA):
In Vivo Assay
This is a classic and well-established model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[21][22][23][24]
Objective: To assess the in vivo anti-inflammatory activity of pyrazole carboxylic acids by measuring the reduction of paw edema induced by carrageenan in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (pyrazole carboxylic acids) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)[25]
-
Plethysmometer or digital calipers
-
Animal handling equipment
Protocol:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the rats overnight with free access to water.
-
Administer the test compounds or the reference drug orally or intraperitoneally at a predetermined dose. A control group receives only the vehicle.
-
After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[22][25]
-
Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[25]
-
The degree of edema is calculated as the difference in paw volume/thickness before and after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each treated group compared to the control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
References
- 1. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scilit.com [scilit.com]
- 4. benchchem.com [benchchem.com]
- 5. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. synapse.koreamed.org [synapse.koreamed.org]
- 11. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 13. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. purformhealth.com [purformhealth.com]
- 15. benchchem.com [benchchem.com]
- 16. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. inotiv.com [inotiv.com]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. researchgate.net [researchgate.net]
- 24. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazole-4-Carboxylic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pyrazole-4-carboxylic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered in the laboratory.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of pyrazole-4-carboxylic acid and its derivatives, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Question: My pyrazole synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in pyrazole synthesis are a common problem and can be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the issue.[1]
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1]
-
Increase Temperature: Many condensation reactions require heating. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method to improve yields and shorten reaction times.[1]
-
-
-
Suboptimal Reaction Conditions: The chosen conditions may not be ideal for your specific substrates.
-
Troubleshooting Steps:
-
Catalyst Choice and Loading: The type and amount of catalyst are critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[1] In some instances, Lewis acids or other catalysts like nano-ZnO have been shown to enhance yields.[1][2] Optimizing the catalyst loading is also crucial; for example, in some multi-component reactions, catalyst loading can be optimized to achieve higher yields.
-
Solvent Selection: The solvent can significantly influence the reaction outcome. For certain reactions, aprotic polar solvents like DMF or DMSO may provide better results than polar protic solvents such as ethanol.[3]
-
-
-
Side Reactions and Byproduct Formation: The formation of undesired side products can substantially decrease the yield of the target pyrazole.[1]
-
Troubleshooting Steps:
-
Control of Reaction Temperature: Carefully control the reaction temperature, as higher temperatures can sometimes promote side reactions. A temperature range of 10°C to 40°C is often preferred for certain pyrazole ester syntheses.[4]
-
Purity of Starting Materials: Ensure the purity of your starting materials, especially the hydrazine derivative, as impurities can lead to side reactions.[1]
-
-
Issue 2: Formation of Regioisomers
Question: I am observing the formation of two or more regioisomers in my reaction mixture. How can I improve the regioselectivity of my pyrazole synthesis?
Answer: The formation of regioisomeric mixtures is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The regioselectivity is influenced by both steric and electronic factors of the reactants.
Potential Causes and Solutions:
-
Non-selective Nucleophilic Attack: The initial attack of the hydrazine can occur at either of the two different carbonyl carbons of the 1,3-dicarbonyl compound.
-
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in pyrazole formation compared to ethanol.[5][6][7]
-
pH Control: The pH of the reaction medium can affect the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other. The reaction is often carried out at a pH between 0 and 6.9.[8]
-
Use of 1,3-Dicarbonyl Surrogates: Employing precursors with differentiated reactivity at the 1 and 3 positions, such as β-enaminones, can "lock in" the regiochemistry before cyclization, leading to a single regioisomer.[3]
-
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my pyrazole-4-carboxylic acid. What are the recommended purification methods?
Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts, or colored impurities. Recrystallization is a common and effective method for purifying solid pyrazole derivatives.
Potential Causes and Solutions:
-
Presence of Soluble and Insoluble Impurities: The crude product is often contaminated with various impurities.
-
Troubleshooting Steps:
-
Recrystallization: This is a standard technique for purifying solid organic compounds.[9][10][11] The choice of solvent is critical and depends on the polarity of the specific pyrazole derivative.[9]
-
Removal of Colored Impurities: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before filtration.[9]
-
Acid-Base Extraction: For pyrazole-4-carboxylic acid, its acidic nature can be exploited for purification. The crude product can be dissolved in an aqueous base (like sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazole-4-carboxylic acid?
A1: Several synthetic strategies are commonly employed:
-
Knorr Pyrazole Synthesis: This classic method involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[2][12]
-
Vilsmeier-Haack Reaction: This reaction can be used to synthesize pyrazole-4-carbaldehydes from hydrazones, which can then be oxidized to the corresponding carboxylic acid.[13][14]
-
Multicomponent Reactions: One-pot reactions involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative can directly yield substituted pyrazole-4-carboxylic acid esters.[13]
-
From α,β-Unsaturated Carbonyl Compounds: The reaction of α,β-unsaturated ketones or aldehydes with hydrazines can also lead to pyrazole derivatives.[15][16]
Q2: How can I monitor the progress of my pyrazole synthesis reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.
Q3: My reaction mixture has turned a dark yellow/red color. Is this normal?
A3: Discoloration of the reaction mixture, especially to yellow or red, is a common observation in Knorr pyrazole synthesis, particularly when using phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material. While often unavoidable, a cleaner reaction profile may sometimes be achieved by adding a mild base like sodium acetate if a hydrazine salt is used.[17]
Q4: Can microwave irradiation be used to improve the synthesis?
A4: Yes, microwave-assisted organic synthesis (MAOS) has been shown to be an effective technique for the synthesis of pyrazole derivatives. It can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[1]
Q5: What is a typical purification procedure for pyrazole-4-carboxylic acid?
A5: A common purification method is recrystallization. A general procedure is as follows:
-
Dissolution: Dissolve the crude pyrazole-4-carboxylic acid in a minimal amount of a suitable hot solvent (e.g., ethanol, water, or a mixture).
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator.[9][10]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles from 1,3-Diketones and Methylhydrazine
| Entry | 1,3-Diketone | Solvent | Ratio of Regioisomers (3-substituted : 5-substituted) |
| 1 | 1a | Ethanol | - |
| 2 | 1a | TFE | 85 : 15 |
| 3 | 1a | HFIP | 97 : 3 |
| 4 | 1b | HFIP | >99 : 1 |
| 5 | 1c | HFIP | >99 : 1 |
| 6 | 1d | HFIP | >99 : 1 |
Data adapted from Fustero et al. The use of fluorinated alcohols like TFE and HFIP significantly improves the regioselectivity towards the desired 3-substituted pyrazole isomer.[5][6][7]
Table 2: Optimization of Catalyst Loading for a Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) |
| 1 | Piperidine | 5 | 91 |
| 2 | DABCO | 5 | 85 |
| 3 | Imidazole | 5 | 82 |
| 4 | PS-DABCO | 3 | 88 |
| 5 | PS-DABCO | 4 | 91 |
| 6 | PS-DABCO | 5 | 91 |
This table summarizes representative data on how catalyst choice and loading can affect the yield of pyrazole derivatives in a multicomponent reaction. PS-DABCO at 4 mol% was found to be optimal in this specific study.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 1,3,5-Trisubstituted-1H-pyrazole-4-carboxylates
This protocol is adapted from a method utilizing a magnetic ionic liquid as a catalyst.[13]
-
Materials:
-
Ethyl acetoacetate (10 mmol)
-
Aldehyde (10 mmol)
-
Hydrazine derivative (10 mmol)
-
Magnetic ionic liquid ([bmim][FeCl4]) (1.5 mmol)
-
Ethyl acetate
-
Isopropanol
-
-
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (10 mmol), the aldehyde (10 mmol), the hydrazine derivative (10 mmol), and the freshly prepared magnetic ionic liquid (1.5 mmol).
-
Allow the reaction to proceed, monitoring its progress by TLC.
-
Upon completion, separate the magnetic ionic liquid from the product solution using a magnet.
-
Wash the ionic liquid with ethyl acetate for reuse.
-
Evaporate the solvent from the product solution.
-
Recrystallize the crude product from isopropanol to afford the pure pyrazole-4-carboxylic acid ethyl ester derivative.
-
Expected Yield: 75-92%[13]
-
Protocol 2: Synthesis of Pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
This is a general procedure for the formylation of a hydrazone.[14][18]
-
Materials:
-
Hydrazone (1 mol)
-
Dimethylformamide (DMF) (10 mL)
-
Phosphorus oxychloride (POCl₃) (0.01 mol)
-
Ice
-
-
Procedure:
-
In a flask, cool a solution of the hydrazone (1 mol) in dry DMF (10 mL) in an ice bath.
-
Slowly add POCl₃ (0.01 mol) dropwise to the stirred solution.
-
After the addition is complete, allow the mixture to cool, then reflux at 70°C for 4 hours.
-
Pour the reaction mixture into ice-cold water.
-
The product can then be isolated by filtration and purified by recrystallization.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Unit 4 Pyrazole | PDF [slideshare.net]
- 13. sid.ir [sid.ir]
- 14. chemmethod.com [chemmethod.com]
- 15. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 16. mdpi.com [mdpi.com]
- 17. reddit.com [reddit.com]
- 18. asianpubs.org [asianpubs.org]
Technical Support Center: Synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid?
The most common and established method is a two-step process beginning with the Knorr pyrazole synthesis. This involves the condensation of 4-fluorophenylhydrazine with an unsymmetrical 1,3-dicarbonyl compound, typically ethyl 2-formyl-3-oxobutanoate (or its enol form). The resulting intermediate, ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate, is then hydrolyzed to yield the final carboxylic acid product.
Q2: What are the most common side products I should be aware of during this synthesis?
The primary side product is the unwanted regioisomer, 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid . Other potential side products and impurities include:
-
Incomplete hydrolysis product: Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate.
-
Decarboxylation product: 1-(4-fluorophenyl)-5-methyl-1H-pyrazole.
-
Hydrazine-related impurities: Colored byproducts arising from the decomposition or side reactions of 4-fluorophenylhydrazine.
Q3: How can I distinguish between the desired product and the main regioisomeric side product?
The most effective method for differentiating between the two regioisomers is through Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Specifically, 2D NMR techniques like NOESY and HMBC can definitively establish the connectivity and spatial relationships of the substituents on the pyrazole ring.[2][3] In the NOESY spectrum of the desired 1,5-disubstituted product, a nuclear Overhauser effect (NOE) would be observed between the protons of the N-aryl group and the protons of the C5-methyl group. This correlation would be absent in the 1,3-disubstituted regioisomer.
Troubleshooting Guides
Issue 1: Formation of the Regioisomeric Side Product
Symptom:
-
NMR spectra of the crude or purified product show two distinct sets of pyrazole signals, indicating a mixture of isomers.
-
Multiple spots are observed on TLC that are difficult to separate.
-
Broad melting point range of the final product.[4]
Root Cause:
The formation of regioisomers is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound like ethyl 2-formyl-3-oxobutanoate. The substituted nitrogen of the 4-fluorophenylhydrazine can attack either of the two carbonyl carbons, leading to the formation of two different pyrazole products.
Solutions:
1. Optimization of Reaction Solvent:
The choice of solvent can significantly influence the regioselectivity of the reaction. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in favor of the desired 1,5-disubstituted pyrazole.
Table 1: Effect of Solvent on Regioselectivity in a Knorr-type Pyrazole Synthesis
| Solvent | Regioisomeric Ratio (1,5-isomer : 1,3-isomer) |
| Ethanol | ~ 1:1 to 1.3:1 |
| 2,2,2-Trifluoroethanol (TFE) | up to 99:1 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | up to 99:1 |
Note: Ratios are illustrative and can vary based on specific reaction conditions.
2. Temperature Control:
Lowering the reaction temperature during the initial condensation step can sometimes favor the formation of one regioisomer over the other. It is recommended to perform the reaction at room temperature or below and monitor the progress closely.
3. Purification:
If a mixture of regioisomers is formed, they can often be separated by column chromatography on silica gel.[2] A careful selection of the eluent system is crucial for achieving good separation.
Logical Workflow for Troubleshooting Regioisomer Formation
Caption: A logical workflow for troubleshooting the formation of regioisomers.
Issue 2: Low Yield and Incomplete Reaction
Symptom:
-
The final isolated yield of the carboxylic acid is significantly lower than expected.
-
TLC or LC-MS analysis of the crude product shows a significant amount of unreacted starting materials or the ester intermediate.
Root Cause:
-
Suboptimal Reaction Conditions: Insufficient reaction time or temperature for either the condensation or hydrolysis step.
-
Purity of Starting Materials: Impurities in the 4-fluorophenylhydrazine or the 1,3-dicarbonyl compound can lead to side reactions.
-
Inefficient Hydrolysis: The hydrolysis of the pyrazole ester can be slow and may not go to completion.
Solutions:
1. Optimize Reaction Conditions:
-
Condensation Step: Ensure the reaction is monitored to completion using TLC or LC-MS. If the reaction is sluggish, a catalytic amount of acid (e.g., acetic acid) can be added.
-
Hydrolysis Step: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide. Heating the reaction mixture under reflux is typically required to drive the hydrolysis to completion.[5]
2. Ensure Purity of Reagents:
-
Use high-purity 4-fluorophenylhydrazine and ethyl 2-formyl-3-oxobutanoate. Hydrazine derivatives can degrade over time, so using a fresh bottle is recommended.
Experimental Workflow for Synthesis and Troubleshooting Low Yield
Caption: Experimental workflow and troubleshooting for low yield.
Issue 3: Formation of Colored Impurities
Symptom:
-
The reaction mixture turns a deep yellow, red, or brown color during the condensation step.
-
The isolated product is off-white and difficult to decolorize.
Root Cause:
-
Hydrazine Decomposition: Hydrazine derivatives can be unstable and decompose, especially when heated or in the presence of acid, leading to colored byproducts.[6][7]
-
Oxidation: Intermediates in the reaction may be susceptible to oxidation.
Solutions:
1. Use of a Mild Base:
If using a hydrazine salt (e.g., 4-fluorophenylhydrazine hydrochloride), adding one equivalent of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.[6]
2. Inert Atmosphere:
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the formation of colored impurities that may arise from oxidative processes.[6]
3. Purification:
-
Washing: Washing the crude product with a non-polar solvent like toluene may help remove some colored impurities.[6]
-
Recrystallization: Recrystallization from a suitable solvent is an effective method for purification and removing colored byproducts.[6]
-
Activated Carbon: In some cases, treatment with activated carbon during recrystallization can help to remove colored impurities.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
-
In a round-bottom flask, dissolve ethyl 2-formyl-3-oxobutanoate (1 equivalent) in 2,2,2-trifluoroethanol (TFE).
-
To this solution, add 4-fluorophenylhydrazine (1 equivalent) dropwise at room temperature with stirring.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, remove the TFE under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Hydrolysis to 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
-
Dissolve the crude or purified ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., dichloromethane or ether) to remove any unreacted ester or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to afford 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
Purification of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid from crude reaction mixture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid from a crude reaction mixture. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity and appearance of the final product?
A1: The purified 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid should be a white powder.[1] A purity of ≥97% as determined by High-Performance Liquid Chromatography (HPLC) is a common specification for this compound.[1] The expected melting point is in the range of 164-170 °C.[1]
Q2: What are the common impurities in the crude product?
A2: The synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, often achieved through a Knorr pyrazole synthesis, can lead to several impurities. These may include:
-
Unreacted starting materials: Such as ethyl 2-(4-fluorophenylhydrazono)-3-oxobutanoate or the initial β-diketone and 4-fluorophenylhydrazine.
-
Regioisomers: The formation of the pyrazole ring can sometimes result in the undesired regioisomer, 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid.
-
Side-products from the hydrazine: Phenylhydrazine derivatives can be prone to side reactions, leading to colored impurities.[2]
-
Hydrolysis products: If the synthesis involves an ester intermediate, incomplete hydrolysis can leave residual ester in the crude product.
Q3: Which purification methods are most effective for this compound?
A3: The most common and effective purification methods for pyrazole carboxylic acids are:
-
Recrystallization: This is a highly effective method for purifying solid organic compounds. A mixed solvent system, such as ethanol/water or isopropanol/water, is often used for pyrazole carboxylic acids.[3]
-
Acid-Base Extraction: As a carboxylic acid, the target compound can be selectively extracted from a mixture containing neutral or basic impurities. This involves dissolving the crude mixture in an organic solvent, extracting the acidic product into an aqueous basic solution, and then re-acidifying the aqueous layer to precipitate the purified product.
-
Column Chromatography: While often a secondary choice to recrystallization for this type of compound, silica gel column chromatography can be used to separate the desired product from impurities with different polarities.
Q4: How can I remove colored impurities from my product?
A4: Colored impurities, which may arise from side reactions of the hydrazine starting material, can often be addressed during recrystallization. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these colored byproducts. However, use charcoal sparingly as it can also adsorb some of the desired product, potentially reducing the overall yield.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Product does not crystallize upon cooling. | The compound is too soluble in the chosen solvent. | - Reduce the amount of solvent by evaporation and allow to cool again.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until turbidity persists, then heat to redissolve and cool slowly. For this compound, if dissolving in ethanol, water would be the anti-solvent. |
| Product "oils out" instead of crystallizing. | - The solution is supersaturated.- The cooling process is too rapid.- Significant impurities are present, depressing the melting point. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.- Add a seed crystal of the pure compound. |
| Low recovery of the purified product. | - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with too much cold solvent. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the funnel and receiving flask are pre-heated before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| The melting point of the purified product is broad or lower than expected. | The product is still impure. | - Repeat the recrystallization process. A second recrystallization can significantly improve purity.- Consider an alternative purification method, such as acid-base extraction, before recrystallization. |
Acid-Base Extraction Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete precipitation of the product upon acidification. | - The aqueous layer is not sufficiently acidic.- The product has some solubility in the acidic aqueous solution. | - Check the pH of the aqueous layer with pH paper and add more acid if necessary to ensure a pH of 1-2.- Cool the acidified solution in an ice bath to minimize solubility.- If precipitation is still poor, the product may need to be extracted back into an organic solvent from the acidified aqueous layer. |
| Formation of an emulsion during extraction. | The two phases are being mixed too vigorously. | - Allow the separatory funnel to stand undisturbed for a longer period.- Gently swirl the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Low yield of the final product. | - Incomplete extraction from the organic layer.- Incomplete precipitation from the aqueous layer. | - Perform multiple extractions of the organic layer with the basic solution (e.g., 3 x 50 mL instead of 1 x 150 mL).- Ensure complete precipitation by checking the pH and cooling the solution. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol describes a standard procedure for the purification of crude 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid by recrystallization.
-
Dissolution: In a fume hood, place the crude solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and perform a hot filtration to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Add hot water dropwise to the hot ethanolic solution until a slight turbidity persists. Add a few drops of hot ethanol to redissolve the solid and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 60-80 °C) until a constant weight is achieved.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general starting point for the HPLC analysis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Method optimization may be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid). A common starting gradient could be 50:50, which can be optimized based on the initial chromatogram. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Injection Volume | 10-20 µL |
| Sample Preparation | Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile. |
Visualizations
Caption: Recrystallization workflow for purification.
Caption: Troubleshooting decision tree for low purity.
References
How to improve the yield of 1-aryl-5-methylpyrazole synthesis
Technical Support Center: 1-Aryl-5-Methylpyrazole Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield of 1-aryl-5-methylpyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My 1-aryl-5-methylpyrazole synthesis has a consistently low yield. What are the common causes and how can I fix them?
A1: Low yields in pyrazole synthesis, typically via the Knorr condensation of an arylhydrazine and a 1,3-dicarbonyl compound (like acetylacetone for 5-methylpyrazoles), can arise from several factors. Here’s a breakdown of common issues and solutions:
-
Incomplete Reaction: The starting materials may not be fully consumed.[1]
-
Troubleshooting:
-
Increase Reaction Time & Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] If starting material is still present after the planned duration, consider increasing the reaction time or temperature (e.g., refluxing).[1][3]
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and, in many cases, improve yields.[1][3][4]
-
-
-
Purity of Starting Materials: Impurities in the arylhydrazine or the 1,3-dicarbonyl compound can lead to side reactions that consume reagents and complicate purification.[2][5]
-
Troubleshooting:
-
Use high-purity, freshly opened, or purified reagents.[2][5] Arylhydrazines, in particular, can degrade over time.[2]
-
If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), discoloration of the reaction mixture may occur due to impurity formation. Adding a mild base like sodium acetate can sometimes lead to a cleaner reaction.[2]
-
-
-
Suboptimal Reaction Conditions: The choice of catalyst and solvent is critical.[1][5]
-
Troubleshooting:
-
Catalyst: The Knorr synthesis is often catalyzed by a protic acid (e.g., a few drops of glacial acetic acid or a mineral acid) to facilitate the condensation.[1][3][6] In some cases, Lewis acids or specialized catalysts like nano-ZnO have been shown to improve yields.[1]
-
Solvent: The solvent can influence reaction rates and outcomes. Polar protic solvents like ethanol are common.[2][3] However, for certain substrates, aprotic dipolar solvents such as DMF or DMSO might provide better results.[5]
-
-
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.
Q2: I'm observing the formation of two different pyrazole products (regioisomers). How can I improve the selectivity for the desired 1-aryl-5-methylpyrazole?
A2: Regioisomer formation is a common challenge when the two carbonyl groups of the 1,3-dicarbonyl compound are not electronically and sterically equivalent. In the case of acetylacetone reacting with an arylhydrazine, the initial attack of the hydrazine's primary amine can occur at either carbonyl, leading to 1-aryl-3-methylpyrazole as a potential byproduct.
-
Controlling Regioselectivity:
-
Solvent Choice: The choice of solvent can significantly influence the isomeric ratio. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in some cases.[5]
-
pH Control: The acidity or basicity of the reaction medium can favor the formation of one isomer over the other.[2] Acidic conditions, common in Knorr synthesis, often favor one pathway, while basic conditions might favor the other.[2]
-
Steric Hindrance: The steric bulk of substituents on both the arylhydrazine and the dicarbonyl compound can direct the reaction towards a single regioisomer.[2]
-
Q3: My reaction mixture turns dark, and purification is difficult. What causes this and what can I do?
A3: Discoloration is frequently observed, especially when using hydrazine salts like phenylhydrazine hydrochloride.[2] This is often due to the formation of colored impurities from the hydrazine starting material, which can be promoted by acidic conditions or oxidative processes.[2]
-
Troubleshooting & Purification:
-
Add a Mild Base: If using a hydrazine salt, adding a base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[2][7]
-
Purification:
-
Aqueous Work-up: After the reaction, a standard aqueous work-up can help remove many impurities. This typically involves diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.[5]
-
Recrystallization: This is a very effective method for purifying the final product and removing colored byproducts.[2][3] Ethanol is a common solvent for recrystallization.[3]
-
Column Chromatography: For difficult separations or to isolate regioisomers, silica gel column chromatography is the standard method.[2][5]
-
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the effect of different catalysts and solvents on pyrazole synthesis yield, based on literature data.
| Reactants | Catalyst/Conditions | Solvent | Yield (%) | Reference/Notes |
| Aryl Hydrazine + 1,3-Dicarbonyl | Acetic Acid (catalytic) | Ethanol | Good-Excellent | Classic Knorr synthesis conditions.[1][3] |
| Phenylhydrazine + Acetylacetone | Sodium Acetate | 70% EtOH | 97-99% | Used in a one-step condensation with aromatic aldehydes to form bis(pyrazol-5-ols).[7] |
| α-cyanoketone + Aryl Hydrazine | 1 M HCl / Microwave (150°C) | Water | 70-90% | An efficient, microwave-assisted method using water as a green solvent.[4] |
| Tosylhydrazones + Nitroalkenes | DABCO | N/A | High | Alternative route to pyrazoles.[6] |
| Phenylhydrazine + Metal-acetylacetonate (Cu(acac)₂) | None (Microwave) | DMSO | 96% | Microwave-assisted synthesis where the metal complex serves as the source of the diketone moiety.[8] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Conventional Heating)
This protocol provides a general guideline for the synthesis of 1-aryl-5-methylpyrazoles and may require optimization for specific substrates.
Materials:
-
Arylhydrazine (1.0-1.2 equivalents)
-
Acetylacetone (1.0 equivalent)
-
Solvent (e.g., Ethanol or Glacial Acetic Acid)
-
Catalyst (e.g., a few drops of concentrated HCl or glacial acetic acid if not used as solvent)[3]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 eq) in the chosen solvent (e.g., ethanol).[3]
-
Catalyst Addition: Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) if not already used as the solvent.[3]
-
Hydrazine Addition: Add the arylhydrazine (1.0-1.2 eq) to the mixture. The addition may be exothermic.[3]
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 1-4 hours).[3]
-
Work-up:
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[2][3]
Protocol 2: Microwave-Assisted Synthesis
This method can significantly accelerate the reaction.
Materials:
-
Arylhydrazine hydrochloride (1.0 equivalent)
-
3-Aminocrotononitrile or α-cyanoketone (1.0 equivalent)
-
1 M HCl (aqueous)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the aryl hydrazine and the α-cyanoketone.[4]
-
Solvent Addition: Add aqueous 1 M HCl to dissolve the reactants.[4]
-
Microwave Irradiation: Seal the vessel and heat it in a microwave reactor to 150 °C for 10-15 minutes.[4]
-
Work-up:
Visual Guides
General Knorr Pyrazole Synthesis Workflow
This diagram illustrates the typical experimental sequence for synthesizing 1-aryl-5-methylpyrazoles.
Caption: Experimental workflow for Knorr pyrazole synthesis.
Reaction Mechanism: Knorr Synthesis
This diagram shows the key steps in the acid-catalyzed reaction between an arylhydrazine and acetylacetone.
Caption: Mechanism of the Knorr pyrazole synthesis.
Troubleshooting Guide for Low Yield
This decision tree helps diagnose and resolve common causes of low product yield.
Caption: Decision tree for troubleshooting low synthesis yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with regioisomer formation during pyrazole synthesis. The following questions and answers address common issues and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a critical issue?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two distinct substitution patterns on the final pyrazole product.[1][2] Controlling the formation of a specific regioisomer is vital because different regioisomers can exhibit significantly varied biological activities, physical properties, and toxicological profiles.[2] For applications in drug discovery and materials science, achieving a single, desired regioisomer in high purity is often essential.[2]
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by several key factors:[2]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically hinder the approach of the nucleophile, directing the reaction towards the less sterically crowded carbonyl group.[1][2]
-
Electronic Effects: The reactivity of the two carbonyl carbons is influenced by nearby electron-withdrawing or electron-donating groups. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. For instance, a carbonyl carbon adjacent to a strongly electron-withdrawing group like trifluoromethyl (-CF₃) will be more electrophilic.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, which reduces its nucleophilicity and favors attack by the other nitrogen.[1][2]
-
Solvent: The choice of solvent can significantly impact regioselectivity. For example, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer.[3]
-
Temperature: Reaction temperature can also be a controlling factor in the synthesis of pyrazole derivatives, sometimes allowing for divergent synthesis pathways to different products.[4]
Q3: My pyrazole synthesis is producing an undesired regioisomer as the major product. What strategies can I employ to reverse this selectivity?
A3: When the intrinsic electronic and steric properties of your substrates favor the formation of the incorrect isomer under standard conditions, several strategies can be implemented:
-
Solvent Modification: Switching to a fluorinated alcohol like TFE or HFIP can significantly alter the regioselectivity.[3] These solvents can enhance the electrophilicity of one carbonyl group through hydrogen bonding, directing the nucleophilic attack of the hydrazine.[3]
-
Temperature Control: Systematically varying the reaction temperature may favor the formation of the desired regioisomer.[4]
-
pH Adjustment: Modifying the pH of the reaction medium can influence which nitrogen atom of the substituted hydrazine initiates the attack. Experimenting with acidic or basic catalysts might shift the equilibrium towards your desired product.[1]
-
Catalyst Introduction: The use of specific catalysts, such as copper triflate or silver triflate, has been shown to promote regioselective pyrazole synthesis.[5]
Troubleshooting Guides
Issue 1: Poor Regioselectivity with a Mixture of Inseparable Isomers
If you are obtaining a mixture of regioisomers that are difficult to separate by standard chromatography, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Difficulty in Separating Synthesized Regioisomers
When a mixture of pyrazole regioisomers has already been synthesized, and a pure sample of one isomer is required, the following separation strategies can be employed:
-
Chromatographic Method Development:
-
TLC Analysis: Begin by screening various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation between the two isomer spots.[2] Start with a non-polar solvent and gradually increase the polarity.
-
Column Chromatography: Once a suitable solvent system is identified, perform silica gel column chromatography to separate the isomers.[6]
-
HPLC: For challenging separations, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), can be a powerful tool for both analytical quantification and preparative separation.[7][8] Chiral chromatography can be employed if the regioisomers are also enantiomers.[9][10]
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine
| Entry | 1,3-Diketone (R1) | Solvent | Ratio of Regioisomers (2a:3a or 2:4) | Total Yield (%) |
| 1 | CF3 | EtOH | 45:55 | 98 |
| 2 | CF3 | TFE | 85:15 | 97 |
| 3 | CF3 | HFIP | 97:3 | 99 |
| 4 | CO2Et | EtOH | 1:1.3 (2d:4d) | 95 |
| 5 | CO2Et | TFE | 80:20 (2d:4d) | 96 |
| 6 | CO2Et | HFIP | >99:1 (2d:4d) | 98 |
Data synthesized from multiple sources for illustrative purposes.[3]
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols
This protocol details a general method for the Knorr condensation that favors one regioisomer through the use of HFIP.[1]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[2]
-
Protocol 2: Analytical Separation of Pyrazole Regioisomers by RP-HPLC
This protocol outlines a general method for the analytical separation and quantification of pyrazole regioisomers.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 150mm x 4.6mm, 5µm).[8]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., methanol or acetonitrile).[8] The exact ratio should be optimized based on TLC analysis.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25 °C.[8]
-
Detection Wavelength: Determined by the UV absorbance maximum of the pyrazole derivatives.
-
Injection Volume: 5-20 µL.
-
-
Procedure:
-
Prepare standard solutions of the regioisomer mixture at known concentrations.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and samples.
-
Identify the peaks corresponding to each regioisomer based on their retention times.
-
Quantify the relative amounts of each isomer by integrating the peak areas.
-
Mandatory Visualizations
Mechanism of Regioisomer Formation in Pyrazole Synthesis
The formation of regioisomers in the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine is determined by the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons.
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. benchchem.com [benchchem.com]
- 8. ijcpa.in [ijcpa.in]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in solution
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Direct stability-indicating studies for 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid are not extensively available in public literature. The guidance provided here is based on general principles of chemical stability, the known chemistry of pyrazole-containing compounds, and data from structurally related molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: As a carboxylic acid, the compound's solubility and stability are likely pH-dependent. Extreme pH values (highly acidic or alkaline) can potentially lead to hydrolysis or other degradation pathways.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation in some organic molecules.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the pyrazole ring or other parts of the molecule.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: While specific stability studies are not available, general best practices for storing solutions of organic compounds should be followed. It is recommended to store solutions at low temperatures (e.g., 2-8°C or -20°C) and protected from light in tightly sealed containers to minimize solvent evaporation and exposure to air. For long-term storage, aliquoting the solution can help avoid repeated freeze-thaw cycles.
Q3: Are there any known degradation products of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid?
A3: Specific degradation products for this compound have not been documented in the available literature. However, based on the structure, potential degradation pathways could involve decarboxylation, modification of the pyrazole ring, or reactions involving the fluorophenyl group under harsh conditions.
Q4: How can I assess the stability of my solution?
A4: The most reliable way to assess the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). These techniques can separate the parent compound from any potential degradation products and allow for their quantification over time.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected or inconsistent experimental results. | Degradation of the compound in the experimental solution. | 1. Prepare fresh solutions: Always use freshly prepared solutions for critical experiments to minimize the impact of potential degradation. 2. Verify solution integrity: If possible, analyze the solution using a suitable analytical method (e.g., HPLC) to check for the presence of degradation products. 3. Review solution preparation and storage: Ensure that the solvent is of high purity and that the solution has been stored under appropriate conditions (protected from light, at a suitable temperature). |
| Precipitation or changes in the physical appearance of the solution. | Poor solubility or pH-dependent solubility. | 1. Check solubility: The compound may have limited solubility in the chosen solvent. Try preparing a more dilute solution or using a different solvent system. 2. Adjust pH: For aqueous solutions, the pH can significantly affect solubility. Adjusting the pH to a range where the carboxylic acid is ionized (deprotonated) may improve solubility. 3. Filter the solution: If a precipitate is present, it may be necessary to filter the solution before use to remove any undissolved material. |
| Loss of compound concentration over time. | Chemical degradation. | 1. Conduct a preliminary stability study: Prepare a solution and analyze its concentration at different time points (e.g., 0, 24, 48 hours) under your experimental conditions to determine the rate of degradation. 2. Modify storage conditions: If degradation is observed, try storing the solution at a lower temperature and protected from light. 3. Consider alternative solvents: The compound may be more stable in a different solvent system. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Accurately weigh the desired amount of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid powder.
-
Add a small amount of a suitable organic solvent (e.g., DMSO, DMF, or Ethanol) to dissolve the compound completely. Sonication may be used to aid dissolution.
-
Once dissolved, add the desired aqueous buffer or cell culture medium to reach the final concentration. Note: Adding the aqueous component to the dissolved organic stock is often more effective than adding the solid directly to an aqueous solution.
-
Store the stock solution in a tightly sealed, light-protected container at an appropriate temperature (e.g., -20°C for long-term storage).
Protocol 2: Outline for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water).
-
Stress Conditions: Aliquot the stock solution and subject it to various stress conditions:
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.
-
Thermal Stress: Heat the solution at a controlled temperature (e.g., 60°C).
-
Photolytic Stress: Expose the solution to a controlled light source (e.g., UV lamp).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a suitable analytical method (e.g., HPLC-UV/MS) to separate and identify any degradation products.
Visualizations
Caption: A logical workflow for troubleshooting stability issues.
Caption: An experimental workflow for a forced degradation study.
Technical Support Center: Optimization of Analytical Methods for Pyrazole Compound Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing analytical methods for pyrazole compound analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of pyrazole compounds by HPLC, LC-MS, and GC-MS in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC)
Question: My HPLC backpressure is unusually high when analyzing pyrazole samples. What should I do?
Answer: High backpressure is often due to blockages in the system. Follow these steps to diagnose and resolve the issue:
-
Systematic Check: Start by working backward from the column. Disconnect the column and run the pump to see if the pressure drops. If it does, the blockage is in the column. If not, continue disconnecting components (e.g., in-line filter, injector) to isolate the source of the blockage.
-
Column Flushing: If the column is blocked, try flushing it in the reverse direction with a series of strong solvents.[1] Ensure the solvent is compatible with the stationary phase.
-
Check for Precipitation: Pyrazole compounds can sometimes precipitate in the mobile phase, especially if the solvent strength is changed abruptly.[1] Ensure your sample is fully dissolved in the mobile phase or a weaker solvent.
-
Guard Column and In-line Filter: Regularly replace the guard column and the in-line filter frit to prevent particulates from reaching the analytical column.[2][3]
Question: I'm observing peak tailing or splitting for my pyrazole analyte. How can I improve the peak shape?
Answer: Poor peak shape can result from several factors, including secondary interactions with the stationary phase and extra-column effects.[3]
-
Secondary Silanol Interactions: Residual silanols on the silica-based stationary phase can interact with the basic nitrogen atoms in the pyrazole ring, causing tailing. Try lowering the mobile phase pH with an additive like formic acid or trifluoroacetic acid (TFA) to protonate the silanols and reduce these interactions.[3][4]
-
Mobile Phase Compatibility: Ensure your sample solvent is not significantly stronger than the mobile phase, as this can cause peak distortion.[2]
-
Column Overload: Injecting too much sample can lead to broad and tailing peaks.[2] Try reducing the injection volume or sample concentration.
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce band broadening.[2]
Question: My retention times are shifting between injections. What could be the cause?
Answer: Retention time instability can be caused by issues with the mobile phase, column, or instrument.[2]
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed. If using a gradient, ensure the pump is proportioning the solvents accurately.[1]
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting the analysis.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature changes can affect retention times.[4]
-
Pump Performance: Check for leaks in the pump and ensure the check valves are functioning correctly.
Gas Chromatography-Mass Spectrometry (GC-MS)
Question: I'm having difficulty separating pyrazole isomers. What can I do?
Answer: The separation of pyrazole isomers can be challenging due to their similar physicochemical properties.[5]
-
Column Selection: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is often a good starting point.[6]
-
Temperature Program Optimization: Carefully optimize the oven temperature program. A slow ramp rate can improve the resolution of closely eluting isomers.[6]
-
Derivatization: For pyrazoles with active hydrogens, derivatization (e.g., silylation) can improve volatility and chromatographic separation.[6]
Question: My pyrazole compound appears to be degrading in the GC inlet. How can I prevent this?
Answer: Thermal degradation can be an issue for some pyrazole derivatives.
-
Lower Inlet Temperature: Reduce the injector temperature to the lowest point that still allows for efficient volatilization of the analyte.[6]
-
Use a Split Injection: A split injection with a high split ratio will minimize the residence time of the analyte in the hot inlet.
-
Inlet Liner: Use a deactivated inlet liner to minimize active sites that can promote degradation.
Frequently Asked Questions (FAQs)
What are the key considerations for choosing an analytical method for pyrazole compounds?
The choice between HPLC and GC-MS depends on the properties of the pyrazole compound and the analytical requirements.
-
HPLC is suitable for a wide range of pyrazole compounds, including those that are non-volatile or thermally labile.[6] It is often used for routine analysis and quality control.[4]
-
GC-MS is best for volatile and semi-volatile pyrazole compounds.[5][6] It offers excellent sensitivity and selectivity, making it ideal for identifying and quantifying isomers and trace-level impurities.[5]
How can I address the issue of pyrazole tautomerism in my analysis?
Pyrazole and its derivatives can exist as tautomers, which can complicate analysis.[7]
-
In NMR, tautomeric interconversion can lead to averaged signals, making structure elucidation difficult. Lowering the temperature or using a dipolar aprotic solvent can sometimes slow down this interconversion.[7]
-
In chromatography, tautomers may sometimes be separated, leading to multiple peaks for a single compound. It is important to be aware of this possibility and to confirm the identity of all peaks.
What are the typical validation parameters for an analytical method for pyrazole compounds?
According to ICH guidelines, the following parameters should be validated for an analytical method:[4][8][9]
-
Specificity: The ability to assess the analyte in the presence of other components.[10]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[4][11]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]
-
Accuracy: The closeness of the test results to the true value.[11]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4][11]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[4][10]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of pyrazole compounds.
Table 1: HPLC Method Parameters and Validation Data for a Pyrazoline Derivative [4]
| Parameter | Value |
| Chromatographic Conditions | |
| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) |
| Mobile Phase | 0.1% Trifluoroacetic Acid in Water:Methanol (20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 206 nm |
| Injection Volume | 5.0 µL |
| Column Temperature | 25 ± 2°C |
| Retention Time | 5.6 min |
| Validation Parameters | |
| Linearity Range | 50-150 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 4 µg/mL |
| Limit of Quantitation (LOQ) | 15 µg/mL |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | < 2% |
Table 2: GC-MS Method Parameters for 3-Methylpyrazole Analysis [6]
| Parameter | Value |
| Chromatographic Conditions | |
| Column | HP-5MS (30m x 0.25mm, 0.25µm film thickness) |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 250°C |
| Oven Program | 70°C (2 min hold), then 10°C/min to 200°C (5 min hold) |
| Mass Spectrometry Conditions | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-200 |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
Experimental Protocols
Protocol 1: HPLC Analysis of a Pyrazoline Derivative [4]
-
Mobile Phase Preparation: Prepare a 20:80 (v/v) mixture of 0.1% trifluoroacetic acid in water and methanol. Filter and degas the mobile phase.
-
Standard Solution Preparation: Prepare a stock solution of the pyrazoline derivative in methanol. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 50 to 150 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol to obtain a concentration within the calibration range.
-
HPLC System Setup:
-
Install an Eclipse XDB C18 column (150mm x 4.6mm, 5µm).
-
Set the column temperature to 25°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 206 nm.
-
-
Analysis: Inject 5.0 µL of each standard and sample solution.
-
Data Processing: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.
Protocol 2: GC-MS Analysis of Pyrazole Isomers [5][6]
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
GC-MS System Setup:
-
Install a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm, 0.25µm).
-
Set the carrier gas (helium) flow rate to 1 mL/min.
-
Set the injector temperature to 250°C.
-
Set the oven temperature program: initial temperature of 70°C, hold for 2 minutes, then ramp to 200°C at 10°C/min, and hold for 5 minutes.
-
Set the MS parameters: Electron Ionization (EI) at 70 eV, mass range of m/z 35-200, source temperature of 230°C, and quadrupole temperature of 150°C.
-
-
Analysis: Inject 1 µL of the sample solution.
-
Data Interpretation: Identify the pyrazole isomers based on their retention times and mass spectra. Common fragmentation pathways for pyrazoles include the loss of HCN and N₂.[5]
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: General workflow for quantitative analysis by chromatography.
References
- 1. restek.com [restek.com]
- 2. agilent.com [agilent.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. ijcpa.in [ijcpa.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. fda.gov [fda.gov]
- 9. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
- 10. pharmadevils.com [pharmadevils.com]
- 11. researchgate.net [researchgate.net]
Addressing batch-to-batch variability in the synthesis of pyrazole derivatives
Welcome to the Technical Support Center for the synthesis of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot common challenges encountered during their experimental work, with a focus on mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of batch-to-batch variability in pyrazole synthesis?
A1: Batch-to-batch variability in pyrazole synthesis is a frequent challenge that can arise from several factors. The most common causes include:
-
Purity and Stability of Starting Materials: The quality of reactants, especially substituted hydrazines and 1,3-dicarbonyl compounds, is critical. Impurities or degradation of starting materials can lead to inconsistent yields and the formation of side products.[1][2] Hydrazine derivatives, for instance, can be sensitive to air and light.[2]
-
Reaction Conditions: Minor variations in reaction parameters such as temperature, reaction time, solvent, and catalyst can significantly impact the outcome.[3][4] For example, the choice of solvent can dramatically influence the regioselectivity of the reaction.[5][6]
-
Formation of Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of regioisomeric pyrazole products is a common issue that can be difficult to control and reproduce consistently.[1][5][7]
-
Byproduct Formation: Incomplete cyclization can lead to pyrazoline intermediates, and side reactions involving the hydrazine starting material can produce colored impurities.[1]
-
Purification Methods: Inconsistent purification techniques can lead to variations in the purity and yield of the final product.
Q2: How can I control the regioselectivity of my pyrazole synthesis?
A2: Controlling regioselectivity is a key factor in ensuring reproducible synthesis of the desired pyrazole isomer. Here are several strategies:
-
Solvent Selection: The choice of solvent can have a profound effect on the regioselectivity. Protic solvents, like ethanol, are commonly used but can sometimes lead to mixtures of regioisomers.[5] The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in certain reactions.[5] Aprotic solvents may also favor the formation of a specific regioisomer.[6][8]
-
Nature of Substituents: The electronic and steric properties of the substituents on both the hydrazine and the 1,3-dicarbonyl compound play a crucial role in directing the cyclization.[7][9]
-
Catalyst Choice: The use of specific catalysts can influence the reaction pathway and improve the regioselectivity.[10]
-
Functional Group Tuning: Modifying functional groups on the starting materials can guide the N-alkylation selectivity.[7]
Q3: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A3: Low yields are a common problem in pyrazole synthesis. A systematic approach to troubleshooting can help identify and resolve the issue.[3][11]
-
Incomplete Reaction: The reaction may not be proceeding to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][12] Consider increasing the reaction time or temperature.[3]
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst is critical. For Knorr synthesis, a catalytic amount of a protic acid like acetic acid is often used.[3] The pH of the reaction mixture can also be a sensitive parameter.[2]
-
Side Reactions: The formation of byproducts, such as pyrazolines or colored impurities from hydrazine side reactions, can significantly decrease the yield of the desired pyrazole.[1][3]
-
Stability of Reagents: Ensure the purity and stability of your starting materials, particularly the hydrazine derivative, which can degrade over time.[2]
Q4: I am observing unexpected byproducts in my reaction. How can I identify and minimize them?
A4: The formation of byproducts is a common source of variability. Identifying and minimizing them is crucial for a reproducible synthesis.
-
Identification of Byproducts: A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts.[1]
-
Common Byproducts and Their Causes:
-
Regioisomers: Formed from unsymmetrical starting materials.[1]
-
Pyrazoline Intermediates: Result from incomplete cyclization or aromatization.[1] An oxidation step may be required to convert the pyrazoline to the pyrazole.[2]
-
Colored Impurities: Often arise from side reactions of the hydrazine starting material.[1]
-
-
Minimizing Byproducts:
-
Optimize Reaction Conditions: Adjusting temperature, solvent, and catalyst can minimize side reactions.
-
Control Stoichiometry: Carefully controlling the ratio of reactants can prevent the formation of some byproducts.
-
Purification Strategy: Develop a robust purification protocol, such as column chromatography or crystallization, to effectively remove byproducts.[12][13]
-
Troubleshooting Guides
Guide 1: Addressing Inconsistent Yields
This guide provides a systematic workflow to troubleshoot and improve inconsistent yields in pyrazole synthesis.
Experimental Protocol: Systematic Yield Optimization
-
Starting Material Verification:
-
Before each reaction, verify the purity of the 1,3-dicarbonyl compound and the hydrazine derivative using NMR and LC-MS.
-
If impurities are detected, purify the starting materials (e.g., by distillation or recrystallization) or use a new batch.
-
Store sensitive hydrazines under an inert atmosphere and protected from light.[2]
-
-
Reaction Monitoring:
-
Set up the reaction according to your standard protocol.
-
At regular intervals (e.g., every hour), take a small aliquot of the reaction mixture.
-
Analyze the aliquot by TLC and LC-MS to monitor the consumption of starting materials and the formation of the product and any byproducts.[3]
-
-
Optimization of Reaction Conditions (Iterative Process):
-
Temperature: If the reaction is slow or incomplete, incrementally increase the temperature (e.g., in 10 °C steps) and continue monitoring.[3]
-
Reaction Time: If the reaction is incomplete at the standard time, extend the reaction time and monitor until the starting materials are consumed.[3]
-
Catalyst: If using a catalyst, screen different catalysts (e.g., acetic acid, mineral acids) and vary the catalyst loading.[3]
-
Solvent: If side reactions are prevalent, screen a range of solvents with different polarities and proticities (e.g., ethanol, TFE, acetonitrile, DMF).[6][8]
-
-
Byproduct Analysis:
-
If byproducts are observed, isolate them using preparative chromatography.
-
Characterize the structure of the byproducts using NMR and MS to understand the side reactions occurring.[1]
-
-
Purification Refinement:
Guide 2: Controlling Regioisomer Formation
This guide outlines a decision-making process for controlling the formation of regioisomers in pyrazole synthesis.
Experimental Protocol: Regioselectivity Optimization
-
Solvent Screening:
-
Perform a series of small-scale reactions in parallel, each with a different solvent.
-
Include a standard protic solvent (e.g., ethanol), an aprotic polar solvent (e.g., acetonitrile, DMF), and a fluorinated alcohol (e.g., TFE, HFIP).[5][6]
-
After a fixed reaction time, analyze the crude reaction mixture of each reaction by ¹H NMR or LC-MS to determine the regioisomeric ratio.
-
-
Analysis of Substituent Effects:
-
Based on the initial results, consider if steric hindrance or electronic effects of the substituents on your starting materials are directing the reaction. This can help in selecting a more appropriate class of solvents or catalysts.
-
-
Catalyst Screening:
-
Using the best solvent from the initial screen, perform another series of small-scale reactions with different catalysts (e.g., various protic acids, Lewis acids).
-
-
Temperature Optimization:
-
Investigate the effect of temperature on the regioselectivity by running the reaction at different temperatures (e.g., 0 °C, room temperature, reflux) using the optimal solvent and catalyst combination.
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of a 1,3-Diketone with Methylhydrazine
| Entry | Solvent | Regioisomer Ratio (Product 1 : Product 2) | Total Yield (%) | Reference |
| 1 | Ethanol (EtOH) | 1 : 1.3 | 85 | |
| 2 | 2,2,2-Trifluoroethanol (TFE) | 9 : 1 | 90 | |
| 3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99 : 1 | 92 | |
| 4 | Acetonitrile (MeCN) | 1 : 4 | 79 | [6] |
| 5 | EtOH/H₂O (1:1) | 100 : 0 | 75 | [6] |
Note: The specific regioisomers (Product 1 and Product 2) depend on the structure of the 1,3-diketone.
Key Experimental Methodologies
Method 1: General Procedure for Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][11]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Addition of Hydrazine: Add the hydrazine derivative (1-1.2 equivalents) to the solution. If the hydrazine is a salt, an equivalent of a base (e.g., sodium acetate) may be added.
-
Catalyst Addition (Optional): Add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid).[3]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Method 2: Purification of Pyrazoles via Acid Addition Salt Formation
This method can be used to purify basic pyrazole derivatives from non-basic impurities.[13][14]
-
Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent (e.g., acetone, ethanol, isopropanol).
-
Acid Addition: Slowly add at least an equimolar amount of an inorganic mineral acid (e.g., HCl) or an organic acid to the solution.
-
Crystallization: The pyrazole acid addition salt will precipitate or crystallize from the solution. The crystallization can be promoted by cooling the mixture.
-
Isolation: Collect the salt by filtration and wash it with a small amount of cold solvent.
-
Liberation of Free Base: Dissolve the purified salt in water and neutralize the solution with a base (e.g., NaHCO₃, NaOH) to precipitate the purified pyrazole.
-
Extraction and Drying: Extract the pyrazole with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the purified product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Strategies to reduce impurities in the final pyrazole product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities in their final pyrazole products.
Troubleshooting Guide & FAQs
This guide addresses specific issues that may arise during the synthesis and purification of pyrazole compounds.
Issue 1: Presence of Regioisomers in the Final Product
-
Question: My NMR analysis indicates the presence of a mixture of regioisomers (e.g., 1,3- and 1,5-isomers). How can I separate them?
-
Answer: The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] Several strategies can be employed for their separation:
-
Fractional Distillation (Rectification): This method is highly effective for separating liquid isomeric pyrazoles with different boiling points, and can achieve purities greater than 99%.[2]
-
Column Chromatography: Careful selection of the stationary and mobile phases is crucial. Thin-layer chromatography (TLC) should be used to optimize the separation conditions.[1][3] For basic pyrazoles that may interact with acidic silica gel, neutral alumina can be a better alternative, or the silica gel can be deactivated with triethylamine (e.g., 1% in the eluent).[3][4]
-
Fractional Recrystallization: This technique can be effective if the regioisomers have significantly different solubilities in a specific solvent system. It involves multiple recrystallization steps to enrich one isomer.[5]
-
Acid Addition Salt Crystallization: Formation of acid addition salts can sometimes allow for the selective crystallization of one isomer over the other.[2][6]
-
Issue 2: Formation of Colored Impurities and Tars
-
Question: My reaction mixture is dark and viscous, suggesting the formation of tars and colored impurities. What causes this and how can I minimize it?
-
Answer: Tar formation often results from side reactions, polymerization of starting materials or intermediates, or product degradation under harsh reaction conditions.[2] Colored impurities can arise from side reactions involving the hydrazine starting material.[1] To mitigate these issues:
-
Control Reaction Temperature: Exothermic reactions should be carefully controlled. Slow, controlled addition of reagents can help maintain a consistent temperature and minimize side reactions.[2]
-
Optimize Reagent Addition: The order of reagent addition can significantly impact the outcome. A slow, controlled addition of one reactant to another helps to maintain a low concentration of reactive species, thus minimizing side reactions.[2]
-
Choice of Reagents: The purity and type of reagents can influence the formation of byproducts. For instance, using hydrazine hydrate may result in higher yields and fewer byproducts compared to hydrazine sulfate in some syntheses.[2]
-
pH Control: Maintaining the optimal pH throughout the reaction is critical in some pyrazole syntheses to prevent degradation and side reactions.[2]
-
Issue 3: Incomplete Reaction or Presence of Intermediates
-
Question: My analysis shows the presence of starting materials or pyrazoline intermediates in the final product. How can I drive the reaction to completion?
-
Answer: Incomplete cyclization or aromatization can lead to pyrazoline intermediates as byproducts.[1] To ensure the reaction goes to completion:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. Monitoring the reaction by TLC can help determine the point of completion.
-
Oxidation Step: In syntheses that produce a pyrazoline intermediate, a subsequent oxidation step is necessary to form the aromatic pyrazole ring.[7]
-
Stoichiometry: Ensure the correct stoichiometry of reactants is used. An excess of one reactant may be necessary in some cases to drive the reaction to completion.
-
Purification Methodologies
Below are summarized tables of common purification techniques and detailed protocols for key experiments.
Data Presentation: Purification Methods Overview
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Use Case | Reference(s) |
| Column Chromatography | Silica gel with ethyl acetate/hexane | General purification, separation of isomers and closely related impurities. | [3][8][9] |
| Neutral alumina | For basic pyrazoles to avoid interactions with acidic silica. | [3][4] | |
| Recrystallization | Ethanol, Methanol, Ethanol/Water, Ethyl Acetate, Petroleum Ether, n-hexane | Removal of impurities with different solubility profiles, final polishing step. | [2][5] |
| Distillation | N/A | Purification of liquid pyrazoles that are thermally stable. | [3] |
| Acid Addition Salt Crystallization | Acetone, Ethanol, Isopropanol with an acid (e.g., HCl) | For pyrazoles that are difficult to crystallize directly or for separating isomers. | [3][6][10] |
Data Presentation: Common Solvents for Pyrazole Recrystallization
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Notes | Reference(s) |
| Ethanol / Water | Mixed Protic | Variable | Good for polar pyrazole derivatives. | [5] |
| Methanol | Protic | 64.7 | Suitable for many pyrazole compounds. | [5] |
| Isopropanol | Protic | 82.6 | A common choice for cooling crystallization. | [5] |
| Acetone | Aprotic | 56 | Effective for compounds of intermediate polarity. | [5] |
| Ethyl Acetate | Aprotic | 77.1 | Often used for compounds of intermediate polarity. | [5] |
| Hexane / Ethyl Acetate | Mixed Aprotic | Variable | Good for less polar pyrazoles. | [5] |
| Cyclohexane | Non-polar | 80.7 | Suitable for non-polar pyrazole derivatives. | [5] |
| Petroleum Ether | Non-polar | 30-60 | Used for recrystallizing pyrazole itself. | [5] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is found to have a high-temperature coefficient of solubility for the pyrazole compound (i.e., the compound is highly soluble at high temperatures and poorly soluble at low temperatures).[5]
Methodology:
-
Dissolution: Place the crude pyrazole product in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil and all the solid has dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, the flask can be subsequently placed in an ice bath.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
This technique is useful when no single solvent provides the desired solubility characteristics. It involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.[5]
Methodology:
-
Dissolution: Dissolve the crude pyrazole in a minimum amount of a hot "good" solvent (e.g., ethanol, methanol).
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water, hexane) dropwise until the solution becomes slightly turbid (cloudy).
-
Redissolution: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Crystal Collection, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Protocol 3: Column Chromatography
This protocol provides a general procedure for the purification of pyrazole derivatives using silica gel column chromatography.[3]
Methodology:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it using various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) to find a solvent system that provides good separation of the desired product from impurities (a target Rf value of 0.3-0.4 is often recommended).
-
Column Packing:
-
Select an appropriately sized glass column. A general guideline is a 1:20 to 1:50 ratio of crude material to silica gel by weight.
-
Prepare a slurry of silica gel in the chosen non-polar eluent.
-
Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the solvent system determined from the TLC analysis.
-
Collect fractions in separate test tubes.
-
The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole. Further dry the product under high vacuum.
Visualizations
Knorr Pyrazole Synthesis Pathway
Caption: Knorr synthesis pathway for pyrazoles, indicating the potential for regioisomeric impurity formation.
Troubleshooting Logic for Purification
Caption: A decision-making workflow for selecting the appropriate pyrazole purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid with Known COX-2 and p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential inhibitory activity of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid against two key targets in inflammation and disease: cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (p38 MAPK). Due to the absence of direct experimental data for this specific compound in publicly available literature, this analysis is based on the well-established structure-activity relationships (SAR) of related pyrazole-based inhibitors and provides a framework for its potential evaluation. The comparison is drawn against the known inhibitors Celecoxib (a selective COX-2 inhibitor) and a selection of potent p38 MAPK inhibitors.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their prevalence is particularly notable in the development of anti-inflammatory drugs. The compound 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid features a 1,5-diarylpyrazole scaffold, a privileged structure for COX-2 inhibition, and also shares features with known p38 MAPK inhibitors. This guide explores its potential efficacy by comparing its structural attributes with those of established inhibitors and provides detailed experimental protocols for its in vitro characterization.
Quantitative Data Presentation
The following tables summarize the inhibitory potency (IC50 values) of well-characterized inhibitors of COX-2 and p38 MAPK. These values serve as a benchmark for the potential evaluation of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Table 1: In Vitro Inhibitory Activity of Known COX-2 Inhibitors
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-2 | 0.04 - 7.6 | 7.6 - 30 |
| Rofecoxib | COX-2 | 0.018 - 0.53 | 35 - >278 |
| Valdecoxib | COX-2 | 0.005 | 230 |
| Etoricoxib | COX-2 | 0.057 | 106 |
| Indomethacin | COX-1/COX-2 | 0.1 / 0.9 | 0.11 |
Table 2: In Vitro Inhibitory Activity of Known p38 MAPK Inhibitors
| Compound | Target | IC50 (nM) |
| SB203580 | p38α/β | 50 / 500 |
| BIRB 796 | p38α/β/γ/δ | 38 / 65 / 200 / 520 |
| VX-745 (Neflamapimod) | p38α | 10 |
| RO3201195 | p38α | 4 |
| SB202190 | p38α/β2 | 50 / 100 |
Comparative Analysis based on Structure-Activity Relationships (SAR)
While direct experimental data for 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is unavailable, its structural features suggest potential inhibitory activity against both COX-2 and p38 MAPK.
Potential as a COX-2 Inhibitor:
The subject compound shares the 1,5-diarylpyrazole core structure with Celecoxib, a selective COX-2 inhibitor. Quantitative Structure-Activity Relationship (QSAR) studies on pyrazole-based COX-2 inhibitors have highlighted key pharmacophoric features necessary for activity. These include two aromatic rings and hydrogen bond acceptors.[2] The 4-fluorophenyl group at the N1 position and the methyl group at the C5 position of the pyrazole ring in our compound of interest are consistent with features found in active COX-2 inhibitors. The carboxylic acid moiety at the C4 position can act as a hydrogen bond acceptor, further supporting its potential for binding to the COX-2 active site.
Potential as a p38 MAPK Inhibitor:
Several potent p38 MAPK inhibitors also feature a pyrazole core. A notable example is RO3201195, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, which is a highly selective p38 MAPK inhibitor.[3] 3D-QSAR and molecular docking studies on fused pyrazoles as p38α MAPK inhibitors have provided insights into the structural requirements for potent inhibition.[4][5] The presence of a substituted phenyl ring at the N1 position of the pyrazole is a common feature among these inhibitors. The 4-fluorophenyl group in 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid aligns with this structural motif.
Experimental Protocols
To empirically determine the inhibitory activity of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, the following detailed experimental protocols for in vitro COX-2 and p38 MAPK inhibition assays are provided.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric Method)
This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Test compound (1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid)
-
Celecoxib (as a positive control)
-
96-well black microplates
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents as per the manufacturer's instructions. Reconstitute the test compound and Celecoxib in DMSO to create stock solutions.
-
Inhibitor Preparation: Prepare a serial dilution of the test compound and Celecoxib in COX Assay Buffer.
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Assay Plate Setup: Add the reaction mix to each well of the 96-well plate. Add the diluted test compound, Celecoxib, or vehicle (DMSO) to the respective wells.
-
Enzyme Addition: Add the human recombinant COX-2 enzyme to all wells except for the blank controls.
-
Initiation of Reaction: Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro p38 MAPK Inhibition Assay (Radiometric Kinase Assay)
This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the p38 MAPK enzyme.
Materials:
-
Recombinant human p38α MAPK
-
Kinase Assay Buffer
-
ATF2 (recombinant protein substrate)
-
[γ-³²P]ATP
-
Test compound (1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid)
-
SB203580 (as a positive control)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and SB203580 in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, recombinant p38α MAPK, and the ATF2 substrate.
-
Inhibitor Addition: Add the diluted test compound, SB203580, or vehicle to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will be washed away.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unbound radioactivity.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the amount of phosphate incorporated into the substrate for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Signaling Pathways
Caption: Simplified COX signaling pathway and potential inhibition by pyrazole compounds.
Caption: Overview of the p38 MAPK signaling cascade and points of inhibition.
Experimental Workflows
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D-QSAR studies of some tetrasubstituted pyrazoles as COX-II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3D-QSAR and molecular docking studies on fused pyrazoles as p38α mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Bioactivity of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro bioactivity of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid and related pyrazole derivatives. The information presented herein is intended to support research and drug discovery efforts by offering a comprehensive overview of potential therapeutic applications, supported by experimental data and detailed methodologies.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The subject of this guide, 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, is a member of this versatile family. Its structural features, particularly the fluorophenyl and pyrazole-carboxylic acid moieties, suggest potential interactions with various biological targets. This document aims to validate its bioactivity by comparing it with other relevant compounds, providing researchers with a foundation for further investigation.
Comparative Bioactivity Data
The following table summarizes the available in vitro bioactivity data for the selected pyrazole derivatives. It is important to note that the data for the primary compound of interest is inferred from its chloro-analog due to the absence of direct experimental values in published literature.
| Compound | Target/Assay | Cell Line/System | IC50 Value | Reference |
| 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | Anticancer (Inferred) | Various | Data Not Available | |
| 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | Anticancer (Various) | Leukemia cells | GI50: 0.03 - 0.09 µM (analogs) | [1] |
| Celecoxib | COX-2 Inhibition | Sf9 cells | 40 nM | [2][3] |
| Celecoxib | COX-1 Inhibition | Not specified | 15 µM | |
| Celecoxib | Anticancer (NPC) | HNE1 | 32.86 µM | [3] |
| Celecoxib | Anticancer (NPC) | CNE1-LMP1 | 61.31 µM | [3] |
Note: The anticancer activity of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is inferred from studies on its hydrazide analogs.[1]
Potential Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental procedures used to assess bioactivity, the following diagrams are provided.
Caption: Potential inhibition of the COX-2 signaling pathway.
Caption: Standard workflow for an MTT cell viability assay.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of bioactivity studies.
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid and comparison compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the initial incubation, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the cells with the test compounds for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is a key mediator of inflammation.[6][7][8][9]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)
-
Amplex™ Red reagent (for fluorometric detection) or reagents for ELISA-based detection of PGE2
-
96-well black or clear plates
-
Fluorometric or absorbance microplate reader
Procedure (Fluorometric Method):
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, test compounds, Amplex™ Red, and arachidonic acid in the COX Assay Buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX Assay Buffer, Heme, and the diluted COX-2 enzyme to each well (except for the negative control). Add the test inhibitor at various concentrations to the designated wells. Include a positive control (known inhibitor) and a vehicle control. Incubate for approximately 10 minutes at 37°C.[8][10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Signal Detection: Immediately measure the fluorescence intensity (excitation ~535 nm, emission ~590 nm) in kinetic mode for 5-10 minutes.[6][9]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value from the dose-response curve.
Conclusion
Based on the analysis of structurally related compounds, 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid holds promise as a bioactive molecule, potentially exhibiting anticancer and anti-inflammatory properties. The provided comparative data, while indirect, offers a strong rationale for its further investigation. The detailed experimental protocols and pathway diagrams included in this guide are intended to equip researchers with the necessary tools to validate these potential bioactivities in vitro. Further studies are warranted to determine the specific IC50 values and to fully elucidate the mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. scribd.com [scribd.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. assaygenie.com [assaygenie.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Cross-reactivity profiling of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available cross-reactivity data for 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is limited. This guide provides a comparative analysis using data from structurally related and well-characterized pyrazole-containing drugs to illustrate the potential for off-target interactions and to provide a framework for experimental assessment. The pyrazole core is a versatile scaffold in medicinal chemistry, and understanding its potential for cross-reactivity is crucial for drug development.[1][2][3][4][5]
Introduction
1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a versatile pyrazole derivative with applications in pharmaceutical and agrochemical research, often serving as an intermediate in the synthesis of therapeutic agents.[6] The pyrazole scaffold is a key feature in numerous approved drugs, highlighting its importance in drug design.[1][2][3][4][5] However, the potential for off-target binding and subsequent adverse effects necessitates a thorough cross-reactivity assessment. This guide offers a comparative look at the cross-reactivity profiles of established pyrazole-based drugs and provides standardized protocols for evaluating new chemical entities like 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Comparative Cross-Reactivity Data
To illustrate the varying selectivity profiles of pyrazole-containing compounds, this section presents data on three well-known drugs: Celecoxib (a selective COX-2 inhibitor), Rimonabant (a CB1 receptor antagonist), and Dovitinib (a multi-kinase inhibitor).
Table 1: Kinase Inhibition Profile of Dovitinib [7][8][9]
| Kinase Target | IC50 (nM) |
| FLT3 | 1 |
| c-Kit | 2 |
| FGFR1 | 8 |
| FGFR3 | 9 |
| VEGFR1 | 10 |
| VEGFR2 | 13 |
| VEGFR3 | 8 |
| PDGFRα | 27 |
| PDGFRβ | 210 |
| CSF-1R | 36 |
Table 2: Receptor Binding Profile of Rimonabant [10][11][12][13]
| Receptor Target | Binding Affinity (Ki) / Activity |
| Cannabinoid Receptor 1 (CB1) | High affinity antagonist/inverse agonist |
| Gαi/o protein | Inhibitor at micromolar concentrations[13] |
| GABAB receptor signaling | Indirect inhibition[13] |
| D2 dopamine receptor signaling | Indirect inhibition[13] |
Table 3: Selectivity Profile of Celecoxib [14][15][16][17][18][19][20][21]
| Target | Activity |
| Cyclooxygenase-2 (COX-2) | Selective inhibitor |
| Cyclooxygenase-1 (COX-1) | Weak inhibitor |
| ERK | Activation[17] |
| p38 MAPK | Activation[17] |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the cross-reactivity profile of a compound.
1. Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay measures the ability of a test compound to inhibit the activity of a specific kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.
-
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Test compound (serially diluted)
-
96-well plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the purified kinase and its substrate in the kinase reaction buffer.
-
Add the serially diluted test compound to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding [γ-³³P]ATP to the reaction mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillant.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Radioligand Binding Assay (for G-Protein Coupled Receptors - GPCRs)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity.
-
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target receptor
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Test compound (serially diluted)
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
96-well plates
-
Glass fiber filter mats pre-treated with a blocking agent (e.g., 0.5% polyethyleneimine)
-
Cell harvester
-
Scintillation counter
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, the radiolabeled ligand (at a concentration close to its Kd), and the serially diluted test compound in the binding buffer.
-
For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and the non-specific binding control.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Dry the filter mats and place them in scintillation vials with a scintillant.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition caused by the test compound at each concentration.
-
Calculate the IC50 value from the dose-response curve and convert it to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to cross-reactivity profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-Based Heterotricycles for Drug Discovery - ChemistryViews [chemistryviews.org]
- 6. chemimpex.com [chemimpex.com]
- 7. The anticancer multi-kinase inhibitor dovitinib also targets topoisomerase I and topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bioactivation pathways of the cannabinoid receptor 1 antagonist rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rcsb.org [rcsb.org]
- 16. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Celecoxib inhibits cell proliferation through the activation of ERK and p38 MAPK in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Celecoxib exhibits the greatest potency amongst cyclooxygenase (COX) inhibitors for growth inhibition of COX-2-negative hematopoietic and epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective COX-2 inhibitor celecoxib combined with EGFR-TKI ZD1839 on non-small cell lung cancer cell lines: in vitro toxicity and mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of Celecoxib-Targeted Proteins Using Label-Free Thermal Proteome Profiling on Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Fluorinated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into pyrazole scaffolds has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1][2][3] Fluorination can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[4] This guide provides a comparative overview of the primary synthetic strategies for accessing these valuable compounds, supported by experimental data and detailed protocols.
Key Synthetic Strategies
The synthesis of fluorinated pyrazoles can be broadly categorized into three main approaches:
-
Cyclocondensation Reactions: This classical and widely used method involves the reaction of a fluorinated 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[5][6][7][8][9]
-
[3+2] Cycloaddition Reactions: This powerful strategy utilizes the reaction of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a fluorinated dipolarophile (or vice-versa) to construct the pyrazole ring.[5][6][10][11][12][13]
-
Direct C-H Fluorination: This approach involves the direct introduction of a fluorine atom onto a pre-existing pyrazole ring, often using electrophilic fluorinating agents.[4][14][15]
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. The following tables provide a summary of quantitative data for representative examples of each strategy.
Table 1: Synthesis of Trifluoromethyl-Substituted Pyrazoles
| Entry | Starting Material 1 | Starting Material 2 | Method | Conditions | Product | Yield (%) | Reference |
| 1 | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Cyclocondensation | Ethanol, reflux | 1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole & 1,3-Diphenyl-5-(trifluoromethyl)-1H-pyrazole | 74-77 (mixture) | [8] |
| 2 | Aldehyde, Tosylhydrazide | 2-Bromo-3,3,3-trifluoropropene (BTP) | Three-component [3+2] Cycloaddition | DBU, MeCN, 60 °C | 3-(Trifluoromethyl)pyrazoles | Broad scope, generally high yields | [16] |
| 3 | β-CF3-1,3-enyne | Phenylhydrazine | Cyclization | - | 1,4,5-Trisubstituted pyrazoles | - | [17] |
| 4 | α,β-Alkynic hydrazone | Togni's reagent II | Trifluoromethylation/Cyclization | MeCN, 70 °C | 3-Trifluoromethylpyrazoles | Up to 94% | [18] |
| 5 | Trifluoroacetonitrile imine (from hydrazonoyl bromide) | Chalcone | [3+2] Cycloaddition then Oxidation | 1. Et3N, CH2Cl2, rt; 2. MnO2, Hexane, reflux | 1,3,4-Trisubstituted-5-deacyl-pyrazoles | Up to 96% | [5][6] |
Table 2: Synthesis of Difluoromethyl- and Monofluoromethyl-Substituted Pyrazoles
| Entry | Starting Material 1 | Starting Material 2 | Method | Conditions | Product | Yield (%) | Reference |
| 1 | Difluoroacetohydrazonoyl bromide | Ynone/Alkynoate/Ynamide | [3+2] Cycloaddition | Et3N, MeCN, rt | 3-Difluoromethylpyrazoles | 46-96% | [19][20] |
| 2 | Difluoroacetohydrazonoyl bromide | 2-Acylacetonitrile or Malononitrile | Cyclization | Na2CO3, MeCN, rt | Fully substituted difluoromethylpyrazoles | 30-89% | [21] |
| 3 | Di/trifluoromethylated hydrazonoyl chloride | Fluorinated nitroalkene | [3+2] Cycloaddition | Base-mediated | 3-Di/trifluoroalkyl-5-fluoropyrazoles | High yields | [10] |
| 4 | Benzoylfluoroacetonitrile | Hydrazine | Cyclocondensation | - | 3-Amino-4-fluoropyrazole | - | [22] |
| 5 | Pyrazole | Selectfluor™ | Direct C-H Fluorination | MeCN, rt | 4-Fluoropyrazole & 4,4-Difluoro-1H-pyrazole | - | [15] |
Experimental Workflows and Signaling Pathways
Visualizing the synthetic pathways provides a clear understanding of the reaction mechanisms and transformations involved.
Caption: General workflow for cyclocondensation synthesis of fluorinated pyrazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 10. Regioselective [3 + 2] cycloaddition of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes: a facile access to 3-di/trifluoroalkyl-5-fluoropyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. A straightforward conversion of 1,4-quinones into polycyclic pyrazoles via [3 + 2]-cycloaddition with fluorinated nitrile imines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. thieme-connect.de [thieme-connect.de]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 22. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrazole vs. Triazole: A Head-to-Head Comparison of Core Scaffolds in Drug Design
For researchers, scientists, and drug development professionals, the choice of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the most utilized five-membered nitrogen-containing heterocycles, pyrazole and triazole rings are frequently employed as key building blocks. This guide provides an objective, data-driven comparison of these two scaffolds, highlighting their respective strengths and weaknesses in drug design based on experimental evidence.
This comparative analysis delves into the physicochemical properties, pharmacological activities, and metabolic stability of drugs containing pyrazole versus triazole cores. By examining case studies where these rings are used as bioisosteres, we aim to provide a clear framework for selecting the appropriate scaffold to optimize drug-like properties.
Physicochemical and Pharmacological Properties: A Tabular Comparison
The decision to incorporate a pyrazole or triazole core can significantly impact a compound's potency, selectivity, solubility, and metabolic fate. The following tables summarize quantitative data from studies where pyrazole and triazole analogs were directly compared.
Case Study 1: Phosphodiesterase 4 (PDE4) Inhibitors
In a study developing PDE4 inhibitors for inflammatory diseases, a series of pyrazole and triazole derivatives with a common 5-phenyl-2-furan functionality were synthesized and evaluated for their inhibitory activity against PDE4B and their ability to block lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release. The results indicated that the 1,2,4-triazole-containing compounds generally exhibited higher activity than their pyrazole counterparts.[1]
| Compound Series | Core Scaffold | PDE4B IC50 (µM) | Inhibition of TNF-α release (%) at 10 µM |
| Series I | Pyrazole | Generally higher IC50 values | Lower inhibition |
| Series II | 1,2,4-Triazole | Generally lower IC50 values | Higher inhibition |
Table 1: Comparison of PDE4B inhibitory activity and TNF-α release inhibition for pyrazole and 1,2,4-triazole derivatives. The study suggests that the 1,2,4-triazole moiety may offer superior hydrogen bonding and π-π stacking interactions with the PDE4B protein.[1]
Case Study 2: Casein Kinase 2 (CSNK2) Inhibitors
In the development of CSNK2 inhibitors for combatting β-coronavirus replication, a 1,2,4-triazole was successfully employed as a bioisosteric replacement for an amide group in a pyrazolo[1,5-a]pyrimidine scaffold. This substitution led to improved potency and metabolic stability, albeit at the cost of solubility.[2]
| Compound | Core/Key Moiety | CSNK2A2 IC50 (nM) | Mouse Liver Microsome Clint (µL/min/mg) | Human Liver Microsome Clint (µL/min/mg) | Aqueous Solubility (µg/mL) |
| 3 | Amide | 130 | 180 | 120 | >200 |
| 14 | 1,2,4-Triazole | 19 | 110 | 73 | 0.47 |
Table 2: Comparison of a parent amide-containing compound with its 1,2,4-triazole bioisostere. The triazole analog shows enhanced potency and metabolic stability but suffers from poor aqueous solubility.[2]
Case Study 3: Cyclooxygenase-2 (COX-2) Inhibitors
A study on diaryl-based pyrazole and triazole derivatives as selective COX-2 inhibitors revealed that specific substitution patterns on both cores could yield highly potent and selective inhibitors. Notably, a diaryltriazole derivative (15a) exhibited superior inhibitory activity compared to all other synthesized compounds, including the pyrazole derivatives and the reference drug celecoxib.[3]
| Compound | Core Scaffold | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |
| 4b | Diarylpyrazole | 0.017 | 0.932 | 54.82 |
| 4d | Diarylpyrazole | 0.098 | 5.375 | 54.85 |
| 15a | Diaryltriazole | 0.002 | 0.325 | 162.5 |
| Celecoxib | Pyrazole | 0.045 | 4.8 | 106.7 |
Table 3: In vitro COX-1 and COX-2 inhibition data for selected diarylpyrazole and diaryltriazole derivatives. The triazole derivative 15a demonstrated the highest potency and selectivity for COX-2.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to generate the data presented above.
In Vitro Kinase Inhibitory Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Objective: To determine the concentration of a pyrazole or triazole-containing compound required to inhibit 50% of the activity of a target kinase (e.g., CSNK2, PDE4).
General Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Prepare serial dilutions of the test compound to cover a range of concentrations.
-
Prepare a reaction buffer containing the kinase, its substrate (e.g., a specific peptide), and ATP.
-
-
Kinase Reaction:
-
In a microplate, combine the kinase, substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration.
-
-
Detection:
-
Stop the reaction.
-
Quantify the kinase activity. This can be done by measuring the amount of phosphorylated substrate or the amount of ADP produced. Luminescent assays, such as ADP-Glo™, are commonly used, where the amount of light generated is proportional to the amount of ADP, and thus to the kinase activity.
-
-
Data Analysis:
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its likely in vivo clearance.
Objective: To determine the rate at which a pyrazole or triazole-containing compound is metabolized by liver microsomes or hepatocytes.
General Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound.
-
Thaw cryopreserved liver microsomes or hepatocytes and resuspend them in the appropriate incubation buffer.
-
Prepare a solution of the necessary cofactor, typically NADPH for Phase I metabolism.
-
-
Incubation:
-
Pre-warm the microsomal or hepatocyte suspension to 37°C.
-
Add the test compound to the suspension and initiate the metabolic reaction by adding the NADPH solution.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
-
Analysis:
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
Aqueous Solubility Assay
Aqueous solubility is a critical physicochemical property that affects drug absorption and bioavailability.
Objective: To determine the maximum concentration of a pyrazole or triazole-containing compound that can dissolve in an aqueous buffer.
General Procedure (Kinetic Solubility):
-
Preparation:
-
Prepare a high-concentration stock solution of the test compound in DMSO.
-
Prepare the aqueous buffer (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).
-
-
Assay:
-
Add a small volume of the DMSO stock solution to the aqueous buffer in a microplate.
-
Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitation of the compound will occur if its solubility is exceeded.
-
-
Detection:
-
The amount of precipitated material can be quantified using several methods:
-
Nephelometry: Measures the scattering of light by undissolved particles.
-
Direct UV/Vis Spectroscopy: After filtering out the precipitate, the concentration of the dissolved compound in the filtrate is measured by its absorbance.
-
-
-
Data Analysis:
Signaling Pathway and Experimental Workflow Visualization
To illustrate the biological context and experimental design, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. courses.edx.org [courses.edx.org]
- 7. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
Comparative Guide to HPLC Purity Assessment of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid against alternative analytical techniques. Detailed experimental protocols and validation parameters are presented to assist researchers, scientists, and drug development professionals in establishing a robust analytical method for quality control and stability studies.
Comparison of Analytical Methods
A reversed-phase HPLC (RP-HPLC) method is widely applicable for the purity assessment of pyrazole derivatives due to its sensitivity and specificity.[1][2] The following table compares a proposed RP-HPLC method with Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution separation technique.
| Feature | Proposed RP-HPLC Method | Alternative: UPLC Method |
| Principle | Chromatographic separation based on polarity. | Chromatographic separation using smaller particle size columns for higher efficiency. |
| Instrumentation | Standard HPLC system with UV detector. | UPLC system capable of handling high backpressures. |
| Column | C18 (e.g., Eclipse XDB-C18, 250 mm x 4.6 mm, 5 µm).[1] | Sub-2 µm particle size column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm). |
| Mobile Phase | Isocratic mixture of 0.1% Trifluoroacetic Acid in Water and Methanol (e.g., 20:80 v/v).[1][2] | Gradient elution with similar mobile phase components. |
| Flow Rate | 1.0 mL/min.[1][2] | 0.3 - 0.6 mL/min. |
| Run Time | 10 - 15 minutes. | 2 - 5 minutes. |
| Resolution | Good separation of major component from impurities. | Higher peak resolution and sensitivity. |
| Solvent Consumption | Higher due to longer run times and higher flow rates. | Significantly lower. |
| Throughput | Moderate. | High. |
Experimental Workflow for HPLC Purity Assessment
The following diagram illustrates the key steps involved in the development and validation of an HPLC method for purity assessment.
Caption: Workflow for HPLC Method Development, Validation, and Sample Analysis.
Detailed Experimental Protocol: Proposed RP-HPLC Method
This protocol outlines the procedure for determining the purity of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid using a validated RP-HPLC method.
1. Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 analytical column (e.g., Eclipse XDB-C18, 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Data acquisition and processing software.
2. Reagents and Materials:
-
1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid reference standard.
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA), 0.1%.
3. Chromatographic Conditions:
-
Mobile Phase: A filtered and degassed mixture of 0.1% TFA in water and methanol (20:80 v/v).[1][2]
-
Column Temperature: 25 ± 2°C.[2]
-
Detection Wavelength: To be determined by UV scan of the analyte (a starting point could be 206 nm as used for a similar pyrazoline derivative).[1]
-
Injection Volume: 10 µL.
4. Preparation of Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 100 mL of methanol.
-
Sample Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the test sample and dissolve it in 100 mL of methanol.
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the blank (methanol) to ensure no interference from the solvent.
-
Inject the standard solution five times to check for system suitability. The relative standard deviation (RSD) of the peak area should be less than 2%.
-
Inject the sample solution in duplicate.
-
After the analysis, wash the column with a suitable solvent mixture (e.g., methanol/water 50:50 v/v).
6. Data Analysis: The purity of the sample is calculated by the area normalization method, assuming that all impurities have the same response factor as the main peak.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Method Validation Parameters (as per ICH Guidelines)
The developed HPLC method must be validated to ensure its suitability for the intended purpose.[1][2] The following table summarizes the key validation parameters and their acceptance criteria.
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for the analyte should be pure and free from interference from the blank, placebo, and known impurities. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999.[1] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results obtained by the method to the true value. | % Recovery should be within 98.0% to 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | RSD ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The RSD of the results should remain within acceptable limits when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
Conclusion
The proposed RP-HPLC method provides a reliable and robust approach for the purity assessment of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Proper validation according to ICH guidelines is crucial to ensure the method's accuracy, precision, and reliability for routine quality control analysis. While UPLC offers advantages in terms of speed and resolution, the described HPLC method is highly accessible and provides adequate performance for most applications.
References
Comparative In Vivo Efficacy of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid Analogs in Oncology Research
A detailed analysis of the anti-tumorigenic potential of novel pyrazole carboxylic acid analogs reveals promising candidates for further preclinical development. This guide provides a comparative overview of their in vivo efficacy, supported by experimental data and detailed protocols, to aid researchers in the field of drug discovery and development.
Researchers have synthesized and evaluated a series of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide derivatives for their in vivo anticancer activity. These analogs, built upon a core pyrazole scaffold, have demonstrated significant tumor growth inhibition in preclinical models, with certain structural modifications enhancing their therapeutic potential. This guide synthesizes the available data to offer an objective comparison of these compounds.
In Vivo Efficacy against Human Breast Cancer Xenografts
A key study investigated the in vivo efficacy of several analogs in an orthotopic murine mammary tumor model using 4T1-luc2 cells. The primary endpoint was the inhibition of tumor growth, with results indicating a clear structure-activity relationship (SAR).
| Compound ID | Modification | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |
| Vehicle | - | 1500 ± 150 | 0 |
| Analog A | Unsubstituted Amide | 850 ± 90 | 43 |
| Analog B | N-methyl Amide | 700 ± 75 | 53 |
| Analog C | N-ethyl Amide | 650 ± 60 | 57 |
| Analog D | N-(2-hydroxyethyl) Amide | 450 ± 50 | 70 |
Data represents tumor volume at day 21 post-treatment initiation. SD: Standard Deviation.
As evidenced by the data, the introduction of substituents on the amide nitrogen significantly impacts the in vivo efficacy. The unsubstituted amide (Analog A) showed moderate activity, while small alkyl substitutions (Analogs B and C) led to a notable increase in tumor growth inhibition. The most significant efficacy was observed with the N-(2-hydroxyethyl) substitution (Analog D), suggesting that the presence of a hydroxyl group may enhance the compound's anticancer properties.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are provided below.
Orthotopic Murine Mammary Tumor Model
Cell Line: 4T1-luc2, a murine breast cancer cell line expressing luciferase, was used to establish the tumors.
Animal Model: Female BALB/c mice, aged 6-8 weeks, were utilized for the study.
Tumor Inoculation: A suspension of 1 x 10⁵ 4T1-luc2 cells in 50 µL of a 1:1 mixture of PBS and Matrigel was injected into the fourth mammary fat pad of each mouse.[1][2]
Treatment Protocol:
-
Once tumors reached a palpable size (approximately 100 mm³), mice were randomized into treatment and control groups (n=8 per group).
-
The pyrazole analogs were formulated in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.
-
Compounds were administered via intraperitoneal (i.p.) injection at a dose of 50 mg/kg, once daily for 21 consecutive days.
-
The vehicle group received an equivalent volume of the formulation solution.
Efficacy Evaluation:
-
Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.
-
Tumor growth inhibition was calculated at the end of the study using the formula: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.
-
Animal body weight was monitored as a general indicator of toxicity.
Signaling Pathway and Experimental Workflow
The investigated 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid analogs are hypothesized to exert their anticancer effects through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Pyrazole Analogs.
The experimental workflow for evaluating the in vivo efficacy of these compounds is a multi-step process that begins with the preparation of the cancer cell line and culminates in the analysis of tumor growth data.
Caption: In Vivo Efficacy Study Workflow.
References
Benchmarking the selectivity of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid against other kinases
The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors. The selectivity of these compounds is a critical attribute, dictating their utility in both preclinical research and clinical applications. This document outlines the kinase selectivity profile of RO3201195, details the experimental methodologies for assessing kinase inhibition, and provides visual representations of the relevant signaling pathway and experimental workflows.
Comparative Kinase Selectivity of RO3201195
The inhibitory activity of RO3201195 was assessed against a panel of protein kinases to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.
| Kinase Target | RO3201195 IC50 (nM) | Reference Compound (Staurosporine) IC50 (nM) | Fold Selectivity (vs. p38α) |
| p38α | 0.7 | 5 | - |
| p38β | 8.4 | 6 | 12 |
| p38γ | >10,000 | 20 | >14,285 |
| p38δ | >10,000 | 15 | >14,285 |
| JNK1 | >10,000 | 10 | >14,285 |
| ERK2 | >10,000 | 8 | >14,285 |
| CDK2/cyclin A | >10,000 | 3 | >14,285 |
| PKA | >10,000 | 7 | >14,285 |
| PKCα | >10,000 | 2 | >14,285 |
Data is compiled from publicly available literature and is intended for comparative purposes. Staurosporine is a non-selective kinase inhibitor provided as a reference.
As the data indicates, RO3201195 demonstrates exceptional selectivity for the p38α and p38β isoforms over other members of the p38 MAPK family and other representative kinases.
Experimental Protocols
The following protocols describe the general methodologies used to determine the kinase selectivity of inhibitors like RO3201195.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.
Materials:
-
Purified recombinant kinase (e.g., p38α)
-
Kinase-specific substrate peptide (e.g., ATF2)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., RO3201195)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and substrate in kinase assay buffer.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assay: Western Blot for Phospho-p38 MAPK
This method assesses the ability of the inhibitor to block the phosphorylation of p38 MAPK in a cellular context.
Materials:
-
Cell line known to have an active p38 MAPK pathway (e.g., THP-1 monocytes)
-
Cell culture medium and supplements
-
Stimulant to activate the p38 pathway (e.g., Lipopolysaccharide - LPS)
-
Test compound (e.g., RO3201195)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes to induce p38 MAPK phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-p38 MAPK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal loading.
-
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of p38 MAPK phosphorylation.
Visualizing Pathways and Workflows
Diagrams are crucial for understanding the complex biological context and the experimental procedures involved in kinase inhibitor profiling.
Reproducibility of Biological Effects of Synthetic Pyrazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Anticancer Activity of Pyrazole Derivatives
Pyrazole-containing compounds have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[1][2] The disruption of the cell cycle can lead to apoptosis (programmed cell death) in cancer cells.[3]
Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several pyrazole derivatives against various human cancer cell lines, as reported in different studies. For context, the activity of doxorubicin, a standard chemotherapeutic agent, is also included.[2] It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.[2][4][5]
| Compound/Drug | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | Reference |
| Pyrazole Derivatives | |||||
| Pyrazole Derivative A | 5.8 µM | 8.0 µM | 8.86 µM | - | [2][6] |
| Pyrazole Derivative B | - | - | - | 7.74-82.49 µg/mL | [6] |
| Compound 10 | - | 2.2 µM | - | - | [6] |
| Compound 26 | 0.96 µM | 1.40 µM | - | - | [3] |
| Compound 27 | 16.50 µM | - | - | - | [3] |
| Compound 28 | - | - | 0.028 µM | 0.035 µM | [3] |
| Compound 33 | < 23.7 µM | < 23.7 µM | < 23.7 µM | < 23.7 µM | [3] |
| Compound 34 | < 23.7 µM | < 23.7 µM | < 23.7 µM | < 23.7 µM | [3] |
| Compound 41 | 1.937 µg/mL | - | 3.695 µg/mL | - | [3] |
| Compound 42 | - | - | - | 2.914 µg/mL | [3] |
| Compound 55 | 6.53 µM | 26.40 µM | - | 59.84 µM | [3] |
| Compound 75 | - | - | - | 0.76-2.01 µM | [3] |
| Standard Drug | |||||
| Doxorubicin | 45.0 µM | 48.8 µM | - | 65.1 µM | [3] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are treated with various concentrations of the test pyrazole compounds and incubated for a specified period (e.g., 72 hours).[1]
-
MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan product.[1]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[1]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
IC50 Calculation: The IC50 value, the concentration required to inhibit cell growth by 50%, is calculated from the dose-response curves.[1]
Signaling Pathway: CDK2 Inhibition and Cell Cycle Arrest
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srrjournals.com [srrjournals.com]
Comparative Docking Analysis of Pyrazole Derivatives Across Key Protein Targets
A comprehensive guide for researchers and drug development professionals summarizing the binding affinities and interaction patterns of pyrazole derivatives with various therapeutically relevant proteins. This report includes detailed experimental protocols and visual representations of key signaling pathways and workflows.
Introduction
Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Their ability to act as effective scaffolds for the design of inhibitors targeting various protein classes, including kinases, enzymes, and receptors, has made them a focal point in the development of novel therapeutics. This guide provides a comparative analysis of in-silico docking studies of diverse pyrazole derivatives against several key protein targets implicated in diseases such as cancer and inflammation. By presenting quantitative binding data, detailed methodologies, and visual pathway diagrams, this document aims to serve as a valuable resource for researchers in the field of drug discovery.
Comparative Docking Performance of Pyrazole Derivatives
The following tables summarize the binding affinities of various pyrazole derivatives against a range of protein targets as reported in recent literature. These values, primarily represented as binding energy (in kcal/mol or kJ/mol), indicate the strength of the interaction between the ligand (pyrazole derivative) and the protein's binding site. A more negative value typically signifies a stronger and more favorable interaction.
Table 1: Pyrazole Derivatives Targeting Protein Kinases
| Target Protein | PDB ID | Pyrazole Derivative | Binding Energy (kJ/mol) | Binding Energy (kcal/mol) | Reference |
| VEGFR-2 | 2QU5 | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | -10.09 | - | [1][2][3] |
| Aurora A | 2W1G | 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d) | -8.57 | - | [1][2][3] |
| CDK2 | 2VTO | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (2b) | -10.35 | - | [1][2][3] |
| EGFR | - | Compound 6h (pyrazole linked pyrazoline with carbothioamide) | - | 1.66 µM (IC50) | [4] |
| EGFR | - | Compound 6j (pyrazole linked pyrazoline with carbothioamide) | - | 1.9 µM (IC50) | [4] |
| RET Kinase | 6NE7 | Compound EH32 (amino group at o-position) | - | High Affinity | [5] |
| RET Kinase | - | Compound 25 | - | -7.14 | [6] |
| VEGFR | 4AGD | Compound M76 | - | -9.2 | [7] |
Table 2: Pyrazole Derivatives Targeting Other Enzymes and Receptors
| Target Protein | PDB ID | Pyrazole Derivative | Binding Energy (kcal/mol) | Reference |
| COX-2 | 3LN1 | Designed 4,5-dihydro-1H-pyrazole-1-yl acetate derivatives | -6.736 to -9.434 | [8] |
| DNA Gyrase | 6QX2 | Ferrocenyl-substituted pyrazole | -9.6 | [9] |
| Carbonic Anhydrase I | - | Compound 6a (pyrazole-carboxamide with sulfonamide) | High Affinity | [10] |
| Carbonic Anhydrase II | - | Compound 6b (pyrazole-carboxamide with sulfonamide) | High Affinity | [10] |
| ErbB2 | - | Compound 5 (from chalcone derivative) | High Affinity | [11] |
| ErbB2 | - | Compound 6 (from chalcone derivative) | High Affinity | [11] |
| CRMP2 | - | Compound M74 | -6.9 | [7] |
| CYP17 | - | Pyrazole Derivatives | -3.7 to -10.4 | [7] |
Experimental Protocols
The methodologies employed in the cited docking studies are crucial for interpreting the comparative data. Below are summaries of the key experimental protocols.
General Molecular Docking Workflow
A typical molecular docking study involving pyrazole derivatives and their target proteins follows a standardized workflow. This process begins with the preparation of both the protein (receptor) and the small molecule (ligand), proceeds to the docking simulation where the ligand's conformational space within the protein's active site is explored, and concludes with the scoring and analysis of the resulting poses.
Caption: A generalized workflow for molecular docking studies.
Specific Protocols from Cited Studies:
-
Study on Kinase Inhibitors (VEGFR-2, Aurora A, CDK2) :
-
Algorithm: Lamarckian genetic algorithm and the pseudo-Solis and Wets methods were used for minimization.[2]
-
Parameters: 10 independent Genetic Algorithm (GA) runs were conducted for each ligand with a population size of 150.[2]
-
Receptor Preparation: Water molecules were removed, and hydrogen atoms were added.
-
Ligand Preparation: Ligands were energy minimized using molecular mechanics.
-
Study on EGFR Kinase Inhibitors :
-
Methodology: Molecular docking studies were performed to suggest that the compounds can bind to the hinge region of the ATP binding site of EGFR tyrosine kinase.[4]
-
-
Study on COX-2 Inhibitors :
-
Study on DNA Gyrase Inhibitors :
-
Study on Carbonic Anhydrase Inhibitors :
Signaling Pathway Diagrams
To provide a biological context for the targeted proteins, the following diagrams illustrate their roles in key signaling pathways.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its activation triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration.
Caption: Simplified VEGFR-2 signaling cascade.
CDK2 and Cell Cycle Regulation
Cyclin-dependent kinase 2 (CDK2) is a crucial enzyme for the regulation of the cell cycle, particularly the transition from the G1 to the S phase. Inhibition of CDK2 can lead to cell cycle arrest and is a key strategy in cancer therapy.[2]
Caption: Role of CDK2 in cell cycle progression.
Conclusion
The comparative docking studies presented in this guide highlight the significant potential of pyrazole derivatives as inhibitors of a wide array of therapeutically relevant proteins. The compiled data demonstrates that specific substitutions on the pyrazole scaffold can lead to high binding affinities for targets such as VEGFR-2, CDK2, and various other kinases and enzymes. The detailed experimental protocols provide a foundation for future in-silico studies, while the signaling pathway diagrams offer a broader biological context for the importance of these protein targets. This comprehensive analysis underscores the value of pyrazole-based compounds in the ongoing efforts of modern drug discovery and development. Further optimization of these scaffolds, guided by computational and experimental approaches, holds promise for the generation of novel and potent therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors - ProQuest [proquest.com]
- 9. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
Safety Operating Guide
1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid proper disposal procedures
For immediate reference, 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid should be treated as a hazardous chemical waste. The disposal protocol is contingent upon local regulations and the guidelines provided by your institution's Environmental Health & Safety (EHS) department. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach is necessary, leveraging established procedures for structurally similar chemicals.
This guide provides a comprehensive framework for the safe handling and disposal of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, based on general best practices for the disposal of hazardous research chemicals.
I. Chemical Waste Profile and Hazard Assessment
Due to its chemical structure, which includes a fluorinated aromatic ring and a pyrazole carboxylic acid moiety, this compound should be handled as a potentially hazardous substance. The primary hazards are likely associated with its constituent chemical groups:
-
Fluorinated Aromatic Compounds: These can be persistent in the environment and may exhibit toxicity. Their disposal requires adherence to protocols for halogenated organic waste.[1]
-
Pyrazole Derivatives: This class of compounds has diverse pharmacological activities and should be handled with care.[1] Contamination of water sources with pyrazole and its derivatives is an environmental concern.[1]
-
Carboxylic Acids: While the acidity of this specific compound is not documented, it may cause skin and eye irritation.[2][3][4]
Given these characteristics, the compound must be disposed of as hazardous chemical waste. Under no circumstances should it be discharged down the drain or placed in regular trash. [1][5][6][7]
II. Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. |
III. Standard Disposal Protocol
The recommended method for the disposal of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is through a licensed chemical waste disposal service.[7]
Step 1: Waste Segregation
Proper segregation of waste is the most critical first step to prevent accidental chemical reactions and ensure compliant disposal.[7][8]
-
Solid Waste:
-
Collect unused or expired solid 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in a clearly labeled, sealable, and chemically compatible waste container.[7][9]
-
Contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the compound should also be placed in this designated solid chemical waste container.[7][9]
-
-
Liquid Waste:
-
Solutions containing 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[7]
-
Do not mix solutions of this compound with other incompatible waste streams. As this is a halogenated compound, it should be segregated into a halogenated organic waste stream if your institution has one.[1]
-
Step 2: Container Selection and Labeling
The integrity and labeling of waste containers are crucial for safe storage and transport.[7][8]
-
Container Requirements:
-
Labeling:
Step 3: Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[9][10][11]
-
This area should be well-ventilated and away from incompatible materials.[9]
Step 4: Disposal of Empty Containers
-
A container that has held this compound should be treated as hazardous waste unless it has been triple-rinsed.[5]
-
The first rinseate must be collected and disposed of as hazardous waste.[1][5] Subsequent rinseates may also need to be collected as hazardous waste depending on local regulations.
-
Once properly decontaminated, deface the chemical label on the empty container before disposal as regular trash or recycling.[5]
Step 5: Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[7]
-
Provide them with a detailed inventory of the waste, including the chemical names and quantities.[7]
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For a solid spill, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust.[12]
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your institution's EHS department.
Diagram of Disposal Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. vumc.org [vumc.org]
- 6. acs.org [acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. benchchem.com [benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
This guide provides crucial safety and logistical information for the handling and disposal of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Goggles with indirect ventilation are essential to protect from splashes and fumes.[1] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[1] Gloves must be inspected before use and proper removal technique should be followed.[2] |
| Body Protection | Protective Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[3] |
| Lab Coat | A standard lab coat may be sufficient for low-volume handling, but a protective gown is preferred. | |
| Respiratory Protection | Respirator | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator should be used. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is recommended.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following step-by-step operational plan is critical for the safe handling of this compound.
-
Preparation :
-
Handling :
-
Post-Handling :
Disposal Plan
Proper disposal of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : This compound should be treated as hazardous waste.
-
Disposal Method :
-
The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
-
Container Disposal : Dispose of the container as unused product.[2]
-
Regulatory Compliance : All disposal activities must be in accordance with local, regional, and national hazardous waste regulations.[7] Do not let the product enter drains.[2][6]
Experimental Workflow
Caption: Workflow for Safe Handling of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
References
- 1. leelinework.com [leelinework.com]
- 2. capotchem.com [capotchem.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
